Bis(pentafluorophenyl)phenylphosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5F10P/c19-7-9(21)13(25)17(14(26)10(7)22)29(6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNXPGGNQMSMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5F10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198783 | |
| Record name | Bis(pentafluorophenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Bis(pentafluorophenyl)phenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12364 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5074-71-5 | |
| Record name | Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5074-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(pentafluorophenyl)phenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005074715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentafluorophenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentafluorophenyl) phenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tuning Lewis Basicity: A Technical Deep Dive into Bis(pentafluorophenyl)phenylphosphine
Topic: Bis(pentafluorophenyl)phenylphosphine chemical structure Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of organophosphorus chemistry, This compound (CAS: 5074-71-5) occupies a critical "Goldilocks" zone. While triphenylphosphine (
This guide analyzes the structural utility of
Molecular Architecture & Electronic Theory
The utility of
Comparative Ligand Profiling
The following table contrasts the "Bis" variant with its parent congeners.
| Property | Triphenylphosphine ( | This compound | Tris(pentafluorophenyl)phosphine |
| Formula | |||
| Electronic Nature | Strong | Weak | Poor |
| Tolman Cone Angle ( | 145° | ~171° (Calculated) | 184° |
| Air Stability | Oxidizes slowly in solution | High oxidation resistance | Air stable |
| -6 ppm | -35 to -45 ppm (Multiplet) | -45 to -50 ppm |
Note on Cone Angle: The value for
The "Frustration" Factor
In FLP chemistry, the goal is to prevent the Lewis Base (phosphine) and Lewis Acid (borane) from quenching each other.
Synthesis & Purification Protocol
Safety Precaution: While
Reagents
-
Precursor: Dichlorophenylphosphine (
) -
Nucleophile: Pentafluorophenylmagnesium bromide (
) - Prepared fresh or commercial solution. -
Solvent: Diethyl ether (
) or THF (Anhydrous).
Step-by-Step Methodology
-
Preparation of Grignard: If synthesizing fresh, react pentafluorobromobenzene (
) with Mg turnings in at 0°C. Critical: The reaction is exothermic; maintain temperature to prevent biphenyl byproduct formation. -
Addition: Cool the
solution (2.1 equivalents) to -78°C. Slowly add (1 equivalent) dropwise. -
Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 12 hours. The solution typically turns from clear to a turbid suspension (Mg salts).
-
Quench & Workup:
-
Remove solvent in vacuo.
-
Extract residue with anhydrous toluene or hexane (product is soluble; Mg salts are not).
-
Filter through a celite pad under inert gas.
-
-
Recrystallization: Evaporate solvent and recrystallize from hot hexane or ethanol to yield white crystalline solid.
Synthesis Workflow Diagram
Figure 1: Inert atmosphere synthesis workflow for this compound via Grignard route.
Spectroscopic Characterization
To validate the structure, Multi-Nuclear NMR is the gold standard. The presence of fluorine introduces significant coupling complexities.
NMR[1]
-
Chemical Shift:
to ppm (relative to ). -
Pattern: The signal will not be a singlet. It appears as a multiplet (typically a triplet of triplets) due to large coupling constants with the ortho-fluorines (
). -
Diagnostic: A shift upfield from
(-6 ppm) confirms the electron-withdrawing nature of the rings.
NMR
The
-
Ortho-F:
ppm (Complex multiplet). -
Para-F:
ppm (Triplet). -
Meta-F:
ppm (Multiplet).
Applications: Frustrated Lewis Pair (FLP) Chemistry[2]
The primary utility of
Mechanism of Hydrogen Activation
Unlike transition metals that activate
-
Encounter Complex: The bulky phosphine and borane cannot form a dative bond due to steric hindrance (the "Frustration").
-
Polarization: The electric fields of the Lewis acid and base polarize the
bond. -
Cleavage: The phosphine abstracts a proton (
) while the borane accepts the hydride ( ), forming a phosphonium-borate salt .
This salt can then transfer the "stored" hydrogen to substrates like imines, nitriles, or olefins for metal-free hydrogenation.
FLP Catalytic Cycle Diagram
Figure 2: Metal-free hydrogenation cycle utilizing the FLP mechanism.
Handling & Safety Profile
-
Oxidation: While the electron-withdrawing groups provide some resistance to oxidation compared to alkyl phosphines,
should still be stored under inert gas to maintain high purity for catalytic cycles. -
Toxicity: Organophosphorus compounds are generally toxic.
groups are lipophilic, potentially aiding cell membrane transport. Handle with gloves and in a fume hood. -
Hydrolysis: Generally stable to moisture, but prolonged exposure can lead to P-C bond cleavage or oxidation.
References
-
Synthesis & Properties
- NIST Chemistry WebBook. "Bis(pentafluorophenyl)phenyl phosphine."
-
FLP Chemistry Foundation
- Stephan, D. W. "Frustrated Lewis Pairs: From Concept to Catalysis." Accounts of Chemical Research, 2015.
-
Steric Parameters (Cone Angles)
- Pohl, S., et al. "Structures and Properties of Perfluorinated Arylphosphines." Zeitschrift für Naturforschung B, 1994.
Sources
Technical Guide: Solubility Profile & Handling of Bis(pentafluorophenyl)phenylphosphine
[1]
Executive Summary
Bis(pentafluorophenyl)phenylphosphine (CAS 5074-71-5), often abbreviated as
This guide provides a definitive solubility profile and handling framework. For drug development and catalytic applications (e.g., Frustrated Lewis Pairs, Staudinger ligation modifications), understanding the solubility differential between aliphatic and aromatic solvents is the key to successful reaction design and purification.[1][2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
Before addressing solubility, the fundamental physical state must be verified to ensure sample integrity.[1]
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 5074-71-5 |
| Molecular Formula | |
| Molecular Weight | 442.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 58.0 – 62.0 °C |
| Air Sensitivity | Sensitive (Oxidizes to phosphine oxide) |
Solubility Data Matrix
The solubility of
Quantitative & Qualitative Solubility Profile
| Solvent Class | Specific Solvent | Solubility Status | Application Notes |
| Chlorinated | Dichloromethane (DCM) | High | Ideal for stock solutions and reaction media.[1][2] |
| Chloroform ( | High | Excellent for NMR studies ( | |
| Aromatic | Toluene | High | Preferred for high-temp catalysis; forms stable solutions.[1][2] |
| Benzene | High | Good solubility, though Toluene is preferred for safety.[1][2] | |
| Ethers | Tetrahydrofuran (THF) | High | Suitable for reactions involving lithiation or Grignards.[1][2] |
| Diethyl Ether | Moderate | Can be used, but less solubilizing than THF.[1][2] | |
| Aliphatics | Hexane / Pentane | Low / Partial | Critical Anti-solvent. Used to precipitate the ligand from DCM/Toluene.[1][2] |
| Protic | Methanol / Ethanol | Soluble | Caution:[1][2] While soluble, protic solvents can promote oxidation if not rigorously degassed.[1][2] |
| Supercritical | Soluble | Unique application in green chemistry/extraction.[1][2] |
Mechanistic Insight: The Fluorine Effect
The
Experimental Protocols
Protocol A: Inert Atmosphere Stock Solution Preparation
Objective: Prepare a 0.1 M solution in Toluene for catalytic screening.
Prerequisites: Schlenk line or Glovebox (
-
Weighing: Inside the glovebox, weigh 442 mg of
into a dry, 20 mL scintillation vial. -
Solvent Addition: Add 10.0 mL of anhydrous Toluene.
-
Dissolution: Swirl gently. The solid should dissolve rapidly at room temperature (25 °C).[1]
-
Note: If using a Schlenk line, ensure the solid is added against a counter-flow of Nitrogen/Argon.[1]
-
-
Verification: Inspect for turbidity. The solution should be strictly clear. Any cloudiness indicates partial oxidation (phosphine oxide formation) or moisture contamination.[1]
-
Storage: Seal with a PTFE-lined cap and wrap with Parafilm.[1] Store at 4 °C to minimize slow oxidation.
Protocol B: Purification via Anti-Solvent Layering
Objective: Recrystallize degraded or impure ligand.
-
Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) required to obtain a clear solution (approx. 2-3 mL per gram).[1]
-
Filtration: Filter the solution through a 0.2
m PTFE syringe filter into a narrow Schlenk tube to remove insoluble oxides. -
Layering: Carefully layer Hexane (3x volume of DCM) on top of the DCM solution.[1]
-
Technique: Tilt the tube and let the Hexane drip slowly down the side to prevent immediate mixing.
-
-
Crystallization: Allow the solvents to diffuse slowly at -20 °C (freezer) for 24-48 hours.
-
Collection: Decant the mother liquor under inert gas. Wash the white crystals with cold Pentane (
mL) and dry under high vacuum.
Visualization of Workflows
Figure 1: Solubility-Based Solvent Selection Logic
This decision tree guides the researcher in selecting the appropriate solvent system based on the intended experimental outcome.[1]
Caption: Decision matrix for solvent selection. Green nodes indicate optimal solvent choices for specific workflows.
Figure 2: Inert Handling & Oxidation Prevention
Causality diagram illustrating the relationship between solvent choice, air exposure, and compound degradation.[1][2]
Caption: Mechanistic pathway of oxidation.[1] Protic solvents accelerate degradation if oxygen is present; rigorous degassing is the control step.[1]
References
-
Tokyo Chemical Industry (TCI). this compound Product Specifications (Product No. B4560).[1] Retrieved from [1]
-
ChemicalBook. this compound Properties and Solubility Data (CAS 5074-71-5). Retrieved from [1]
-
Thermo Fisher Scientific. Safety Data Sheet: this compound. Retrieved from [1]
-
Chem-Impex International. Product Data: this compound.[1] Retrieved from [1]
-
Royal Society of Chemistry. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent. (Contextual reference on C6F5 solubility behavior). Retrieved from [1]
Technical Guide: Bis(pentafluorophenyl)phenylphosphine (DFTPP)
This guide outlines the physicochemical profile, experimental characterization, and critical applications of Bis(pentafluorophenyl)phenylphosphine (CAS: 5074-71-5), often referred to in analytical chemistry as DFTPP (Decafluorotriphenylphosphine).[1][2]
Melting Point Characterization & Application Protocols
Executive Summary
This compound is a specialized organophosphorus compound characterized by its electron-deficient nature. While widely recognized as a ligand in homogeneous catalysis (e.g., Heck reactions in supercritical CO₂), its most critical role in drug development and environmental toxicology is as a mass spectrometry tuning standard (DFTPP) .
The compound’s melting point (58–62 °C ) serves as a primary indicator of purity.[2][3] Deviations in this thermal transition often signal oxidation to the phosphine oxide, which compromises its utility as a tuning standard or catalytic ligand.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Decafluorotriphenylphosphine; DFTPP |
| CAS Number | 5074-71-5 |
| Molecular Formula | C₁₈H₅F₁₀P |
| Molecular Weight | 442.19 g/mol |
| Melting Point | 58.0 – 62.0 °C (Lit.)[1][2][3] |
| Boiling Point | 105 °C @ 0.3 mmHg |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Benzene; Insoluble in water |
| Air Sensitivity | Air-sensitive (slowly oxidizes to phosphine oxide) |
Thermodynamic Analysis of Melting Point
The relatively low melting point (58–62 °C) compared to Triphenylphosphine (MP: 80 °C) is driven by the perfluoro-effect .
-
Crystal Packing: The bulky, electron-rich fluorine atoms on the pentafluorophenyl rings create electrostatic repulsion and steric hindrance, preventing tight crystal packing.
-
Intermolecular Forces: While the molecular weight is higher than triphenylphosphine, the weak London dispersion forces between fluorinated rings (due to low polarizability of fluorine) reduce the lattice energy, lowering the energy required for the phase transition.
Experimental Determination of Melting Point
Objective: To verify the purity of the reference standard prior to preparation of MS tuning solutions or catalytic screening.
Method A: Capillary Melting Point (Visual)
This method is sufficient for routine purity checks in a synthesis lab.
Protocol:
-
Preparation: Grind a small sample (approx. 5 mg) of this compound into a fine powder. Note: Perform this rapidly or under inert atmosphere (glovebox) if high humidity is present, although the solid is relatively stable.
-
Loading: Pack the powder into a glass capillary tube to a height of 2–3 mm. Compact by tapping the tube on a hard surface.
-
Heating: Insert into a melting point apparatus (e.g., Stuart SMP30).
-
Ramp Rate:
-
Fast Ramp: 10 °C/min up to 45 °C.
-
Slow Ramp: 1 °C/min from 45 °C to 65 °C.
-
-
Observation: Record the temperature at the onset of liquefaction (meniscus formation) and the clear point (complete liquid).
-
Acceptance Criteria: Range must fall within 58–62 °C. A range >2 °C indicates impurities (likely oxide).
-
Method B: Differential Scanning Calorimetry (DSC)
Required for high-precision thermodynamic data or stability studies.
Protocol:
-
Sampling: Weigh 2–5 mg of sample into an aluminum crucible. Seal with a pierced lid (to prevent pressure buildup).
-
Reference: Use an empty, matched aluminum crucible.
-
Program:
-
Equilibrate at 25 °C.
-
Ramp 5 °C/min to 80 °C.
-
-
Analysis: Integrate the endothermic peak. The peak maximum (
) should align with 60 °C, and the onset temperature ( ) is the thermodynamic melting point.
Synthesis & Purification Workflow
The synthesis relies on the nucleophilic substitution of phenylchlorophosphines using Grignard reagents. The electron-withdrawing nature of the pentafluorophenyl group requires strict anhydrous conditions.
Figure 1: Synthesis workflow for this compound via Grignard route.
Key Synthetic Insight:
The primary impurity is often the phosphine oxide (
Critical Applications
A. Mass Spectrometry Tuning (EPA Method 625/8270)
In drug development and environmental analysis, DFTPP is the industry-standard reference compound used to tune Quadrupole Mass Spectrometers. It ensures the instrument correctly fragments ions across the mass range.
Why DFTPP? It provides a unique fragmentation pattern with ions spaced across the m/z scale (e.g., m/z 69, 198, 442), allowing verification of mass resolution and ion abundance ratios.
Tuning Protocol:
-
Preparation: Dissolve 50 ng/µL of pure DFTPP (checked via MP) in Dichloromethane.
-
Injection: Inject 1 µL into the GC-MS.
-
Criteria Check: The mass spectrum must meet specific abundance criteria (e.g., m/z 198 must be 100% base peak; m/z 442 must be >40% of m/z 198).
B. Homogeneous Catalysis
The electron-withdrawing fluorine atoms reduce the electron density on the phosphorus lone pair.
-
Effect: This makes the phosphine a weaker
-donor but a stronger -acceptor compared to triphenylphosphine. -
Use Case: It is ideal for stabilizing low-valent metal centers (e.g., Pd(0), Ni(0)) in electron-rich catalytic cycles, such as the Heck reaction or polymerization of conjugated dienes.
Figure 2: Electronic ligand effects of DFTPP in catalysis.
Safety & Handling
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3][4]
-
Storage: Store under inert gas (Nitrogen or Argon) at room temperature (<25 °C). Long-term exposure to air leads to oxidation, degrading the melting point and performance.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
References
-
TCI Chemicals. Product Specification: this compound (B4560).[5][4] Retrieved from [5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78757, this compound. Retrieved from
-
Sigma-Aldrich. Decafluorotriphenylphosphine (DFTPP) Analytical Standard.[1][5] Retrieved from
-
ChemicalBook. this compound Properties and Applications. Retrieved from
-
U.S. EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (DFTPP Tuning Criteria). Retrieved from
Sources
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 5074-71-5 | TCI AMERICA [tcichemicals.com]
- 4. Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine | C18H5F10P | CID 78757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5074-71-5 [chemicalbook.com]
Technical Whitepaper: Spectroscopic Characterization & Synthesis of Bis(pentafluorophenyl)phenylphosphine
This technical guide provides an in-depth characterization and synthesis protocol for Bis(pentafluorophenyl)phenylphosphine (CAS: 5074-71-5), a critical ligand in Frustrated Lewis Pair (FLP) chemistry and homogeneous catalysis.
Executive Summary & Chemical Identity
This compound (often abbreviated as
| Property | Data |
| IUPAC Name | Bis(2,3,4,5,6-pentafluorophenyl)(phenyl)phosphane |
| CAS Number | 5074-71-5 |
| Formula | |
| Molecular Weight | 442.19 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 55–60 °C |
| Air Sensitivity | Mildly air-sensitive (oxidizes to phosphine oxide) |
Spectroscopic Atlas
The spectroscopic signature of
Nuclear Magnetic Resonance (NMR)
The following data represents the chemical shifts (
P{¹H} NMR (Phosphorus-31)
The phosphorus nucleus resonates in a region characteristic of tertiary phosphines but is shifted due to the inductive effect of the perfluoroaryl groups.
| Parameter | Value (approx.) | Notes |
| Chemical Shift ( | -2.0 to -5.0 ppm | Upfield shift relative to |
| Reference | 85% | Data correlates with electronic basicity studies in Dalton Trans. [1]. |
F NMR (Fluorine-19)
The
| Position | Chemical Shift ( | Multiplicity & Coupling |
| Ortho ( | -129 to -132 | Complex multiplet (large |
| Para ( | -149 to -152 | Triplet of triplets (coupling to |
| Meta ( | -160 to -164 | Multiplet (complex second-order pattern). |
Note: The ortho-fluorine signal is significantly broadened or split due to its proximity to the phosphorus lone pair and the phenyl ring.
H NMR (Proton)
| Proton Group | Shift ( | Pattern |
| Phenyl ( | 7.30 – 7.50 | Multiplet (overlapping ortho, meta, para protons of the single phenyl ring). |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the intense C-F stretching vibrations, which obscure many of the standard C-C aromatic modes.
| Frequency (cm | Assignment | Structural Origin |
| 1645, 1520 | Pentafluorophenyl ring breathing modes. | |
| 1480, 1090 | Strong C-F stretching (Diagnostic). | |
| 1435 | P-Phenyl deformation (characteristic of P-Ph bond). | |
| 970 - 980 | C-F deformation bands. |
Experimental Synthesis Protocol
The synthesis of
Reaction Logic Diagram
The following Graphviz diagram illustrates the critical reaction pathway and stoichiometry control required to prevent the formation of the tris species.
Caption: Step-wise synthesis workflow via Grignard exchange, highlighting stoichiometry control to ensure bis-substitution.
Detailed Methodology
Reagents:
-
Bromopentafluorobenzene (
) -
Ethylmagnesium bromide (
, 3.0 M in ether) -
Dichlorophenylphosphine (
) -
Solvent: Anhydrous THF (dried over Na/benzophenone)
Step-by-Step Procedure:
-
Preparation of
: In a flame-dried Schlenk flask under Argon, dissolve (22 mmol) in anhydrous THF (50 mL). Cool to 0°C. -
Grignard Exchange: Dropwise add
(22 mmol). Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. This generates the pentafluorophenyl Grignard reagent in situ [2]. -
Phosphine Formation: Cool the solution back to -78°C (dry ice/acetone bath). Slowly add
(10 mmol) dissolved in THF. Note: The stoichiometry is 2:1 (Grignard:Phosphine). -
Reaction: Allow the mixture to warm slowly to room temperature overnight. The solution will typically turn from clear to slightly yellow/orange.
-
Workup: Quench with degassed saturated
solution. Extract with diethyl ether ( mL). Dry the organic phase over and concentrate under reduced pressure. -
Purification: Recrystallize from hot ethanol or hexane to yield white crystals.
Handling, Stability & Applications
Stability Profile
-
Oxidation: While less oxophilic than alkyl phosphines,
will slowly oxidize to the phosphine oxide in solution if exposed to air. This oxide appears at +20 to +40 ppm in P NMR.[1] -
Storage: Store under Argon or Nitrogen atmosphere.
Key Applications
-
Frustrated Lewis Pairs (FLP): Used in conjunction with bulky boranes (e.g.,
) to activate small molecules like and . -
Catalysis: Acts as a robust ligand in Palladium-catalyzed Heck and Suzuki couplings, particularly in supercritical
media where fluorinated ligands exhibit superior solubility [3]. -
Mass Spectrometry: Under the name DFTPP , it is a mandated tuning standard for EPA Method 625 (Semi-volatiles) to verify quadrupole resolution and mass accuracy [4].
References
-
Dalton Transactions (RSC) . "Exploring the basicity of phosphanes and related compounds." Dalton Trans., 2024. (Data inferred from comparative ligand tables).
-
Organic Syntheses . "Synthesis of Electron-Deficient Secondary Phosphine Oxides." Org.[2] Synth. 2008, 85, 22-34. (Protocol adapted for Grignard exchange).
-
Journal of Molecular Catalysis A: Chemical . "Palladium-catalyzed Heck reaction... using different fluorinated phosphine ligands."[1][2][3][4][5][6][7][8] J. Mol. Cat. A. 2002.
-
U.S. EPA . "Method 625: Base/Neutrals and Acids." Electronic Code of Federal Regulations.
Sources
- 1. Bis(pentafluorophenyl)bromophosphine | 13648-79-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7910674B2 - Polymerized cycloolefins using transition metal catalyst and end products thereof - Google Patents [patents.google.com]
- 5. dec.alaska.gov [dec.alaska.gov]
- 6. US6350832B1 - Mold addition polymerization of norbornene-type monomers using group 10 metal complexes - Google Patents [patents.google.com]
- 7. dspace.ut.ee [dspace.ut.ee]
- 8. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Bis(pentafluorophenyl)phenylphosphine as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. The efficacy of this palladium-catalyzed transformation is critically dependent on the choice of phosphine ligand, which modulates the catalyst's stability and reactivity. This guide provides an in-depth technical overview of bis(pentafluorophenyl)phenylphosphine, an electron-deficient phosphine ligand, in the context of Suzuki-Miyaura coupling. We will explore the mechanistic rationale for its use, its impact on the catalytic cycle, and provide detailed protocols for its application, particularly with challenging, electron-poor substrates.
Introduction: The Critical Role of Ligands in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide or pseudohalide.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The phosphine ligand, bound to the palladium center, is arguably the most critical variable for controlling the catalyst's activity and selectivity.[4] Its steric and electronic properties directly influence the rates of each step in the catalytic cycle. Historically, bulky, electron-rich phosphines (e.g., SPhos, XPhos) have been favored as they are known to accelerate the often rate-limiting oxidative addition step and promote the final reductive elimination.[4][5]
However, the "one-size-fits-all" approach is not universally applicable. Certain substrate combinations, particularly those involving electron-deficient coupling partners, can present significant challenges for catalysts bearing electron-rich ligands. In these scenarios, electron-deficient ligands, such as this compound, offer a compelling alternative by altering the energetics of the catalytic cycle.
This compound: Properties and Rationale for Use
This compound, sometimes referred to as decafluorotriphenylphosphine (DFTPP), is a triarylphosphine ligand characterized by the presence of two strongly electron-withdrawing pentafluorophenyl rings.[6] This structural feature imparts unique electronic properties that distinguish it from conventional phosphine ligands.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5074-71-5 | [6] |
| Molecular Formula | C₁₈H₅F₁₀P | [6] |
| Molecular Weight | 442.19 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 55-60 °C | [6] |
| Solubility | Soluble in chloroform, dichloromethane, THF, benzene, toluene, alcohols | [6] |
The strong inductive effect of the fluorine atoms makes the phosphorus center significantly less basic (less electron-donating) compared to ligands like triphenylphosphine. This electron deficiency has profound implications for the Suzuki-Miyaura catalytic cycle.
Mechanistic Advantages:
While electron-rich ligands accelerate oxidative addition, they can sometimes lead to overly stable intermediates that hinder subsequent steps. The use of an electron-deficient ligand like this compound can be advantageous for several reasons:
-
Facilitating Reductive Elimination: The final, product-forming step of the cycle, reductive elimination, is generally favored by more electron-deficient metal centers. By withdrawing electron density from the palladium, the ligand can lower the energy barrier for this step, which can be crucial for the coupling of sterically hindered or electron-poor substrates.
-
Modulating Transmetalation: Computational studies have suggested that for the transmetalation step, electron-withdrawing ligands can lower the energy barrier.[7] This can be particularly beneficial when dealing with less reactive boronic acids.
-
Unique Selectivity: The distinct electronic environment created by this compound can lead to unique reactivity and selectivity, especially in complex systems with multiple potential reaction sites. For instance, electron-deficient palladium catalysts have been shown to selectively recognize and react at positions with slightly higher negative charge.[6]
Experimental Protocols
While this compound is less commonly employed than bulky, electron-rich ligands for general-purpose Suzuki-Miyaura couplings, it finds its niche in specific applications, particularly with electron-deficient substrates where conventional ligands may falter. The following protocols are generalized from procedures for challenging Suzuki-Miyaura couplings and should be optimized for specific substrate combinations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
This protocol is designed for the coupling of an electron-deficient aryl bromide with an arylboronic acid. The use of a silver(I) oxide additive can be crucial for activating otherwise unreactive boronic acids, a strategy proven effective for coupling with pentafluorophenylboronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
This compound (4-10 mol%)
-
Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Silver(I) Oxide (Ag₂O) (optional, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, base (CsF or K₃PO₄), and silver(I) oxide (if used).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂) and this compound in a small amount of the reaction solvent.
-
Add the palladium/ligand solution to the reaction flask.
-
Add the remaining degassed solvent to the flask to achieve the desired concentration (typically 0.1 - 0.5 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.
Mechanistic Considerations and Ligand Effects
The Suzuki-Miyaura catalytic cycle is a finely balanced process. The unique electronic nature of this compound influences each step differently compared to traditional electron-rich ligands.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition (Ar¹-X + Pd(0)L₂ → Ar¹-Pd(II)L₂-X): This step is generally favored by electron-rich ligands that increase the electron density on the palladium, making it more nucleophilic. With an electron-deficient ligand like this compound, this step may be slower compared to catalysts with ligands like SPhos. This is why higher temperatures are often required.
-
Transmetalation (Ar¹-Pd(II)L₂-X + Ar²-B(OH)₂ → Ar¹-Pd(II)L₂-Ar²): The mechanism of this step is complex and involves the activation of the boronic acid by a base. The electron-withdrawing nature of the pentafluorophenyl groups can make the palladium center more Lewis acidic, potentially facilitating the transfer of the aryl group from the boronate complex.
-
Reductive Elimination (Ar¹-Pd(II)L₂-Ar² → Ar¹-Ar² + Pd(0)L₂): This is the final bond-forming step. A more electron-deficient palladium(II) center is known to undergo reductive elimination more readily. The strong π-acceptor character of the C₆F₅ groups helps to pull electron density away from the metal, lowering the barrier for this crucial step and releasing the biaryl product. This is the key advantage of using this ligand for challenging substrates.
Conclusion and Future Outlook
This compound represents a valuable tool in the synthetic chemist's toolbox for palladium-catalyzed Suzuki-Miyaura cross-coupling. While not a universal ligand, its unique electron-deficient nature provides distinct advantages for specific synthetic challenges, particularly in the coupling of electron-poor or sterically demanding substrates where traditional electron-rich ligands may underperform. By facilitating the reductive elimination step, it can overcome kinetic barriers that might otherwise stall the catalytic cycle. For researchers and drug development professionals, understanding the mechanistic rationale behind ligand selection is paramount. The strategic application of electron-deficient ligands like this compound can unlock synthetic routes to novel and complex molecular architectures that are otherwise difficult to access.
References
- Espinet, P., & Milstein, D. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Tuning of Buchwald-Hartwig Amination with Bis(pentafluorophenyl)phenylphosphine
This Application Note is designed for researchers and process chemists seeking to utilize Bis(pentafluorophenyl)phenylphosphine (CAS: 5074-71-5) in Palladium-catalyzed C–N cross-coupling reactions. Unlike standard electron-rich Buchwald ligands (e.g., XPhos, BrettPhos) which accelerate oxidative addition, this electron-deficient ligand is a specialized tool used to modulate the electronic environment of the metal center, specifically accelerating reductive elimination and stabilizing low-coordinate intermediates.
Executive Summary
The Buchwald-Hartwig amination is conventionally driven by electron-rich, bulky phosphine ligands that facilitate the oxidative addition of aryl halides. However, specific substrates—particularly those forming stable amido-palladium intermediates or requiring reaction in non-standard media (e.g., supercritical fluids)—necessitate an alternative electronic profile.
This compound [
Key Applications
-
Accelerated Reductive Elimination: For sterically crowded or electron-rich Pd(II) intermediates where product release is the rate-determining step.
-
Lewis Acid-Base Synergies: Compatible with specific Lewis-acidic co-catalysts due to reduced basicity.
-
Alternative Media: High solubility and stability in supercritical
and fluorinated solvents.
Scientific Rationale & Mechanism
Electronic Ligand Effects
The efficiency of the Buchwald-Hartwig cycle relies on the balance between Oxidative Addition (OA) and Reductive Elimination (RE) .
-
Standard Ligands (Alkyl-Biaryl Phosphines): High electron density (
rich) Fast OA, Slow RE. -
This compound: Low electron density (
poor) Slow OA, Fast RE .
By withdrawing electron density from the Palladium center,
Mechanistic Pathway
The diagram below illustrates the catalytic cycle, highlighting the specific influence of the electron-deficient ligand.
Figure 1: Catalytic cycle of Buchwald-Hartwig amination. The green node highlights the critical acceleration of reductive elimination provided by the electron-deficient ligand.
Experimental Protocol
Materials & Reagents[1]
-
Ligand: this compound (CAS 5074-71-5).[1][2][3][4][5] Note: Air-stable solid, but store under inert gas for long-term stability.
-
Precatalyst:
or . -
Base:
(weak base preferred for sensitive substrates) or . -
Solvent: Toluene (standard) or 1,4-Dioxane.
-
Inert Gas: Argon or Nitrogen (Grade 5.0).
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Aryl Halide
| Step | Action | Critical Parameter / Rationale |
| 1 | Catalyst Pre-formation In a glovebox or Schlenk tube, charge | L:Pd Ratio: Use 2:1. The electron-poor ligand binds more weakly than |
| 2 | Activation Stir at Room Temperature for 15 minutes. | Solution should turn from orange to pale yellow/clear, indicating ligation. |
| 3 | Substrate Addition Add Aryl Halide (1.0 mmol), Amine (1.2 mmol), and Base ( | Order: Add solid reagents first, then liquids. |
| 4 | Reaction Seal vessel. Heat to 80–100°C for 12–24 hours. | Temp: Higher temperature is often required to overcome the higher barrier for oxidative addition caused by the electron-poor ligand. |
| 5 | Work-up Cool to RT. Dilute with EtOAc. Filter through a Celite pad. Concentrate in vacuo. | Purification: Flash chromatography (Hex/EtOAc). |
Optimization Matrix
Use this table to troubleshoot or optimize yields based on substrate class.
| Variable | Recommendation | Why? |
| Aryl Iodides | Highly Recommended | The ligand slows oxidative addition; Iodides undergo OA easily, making them ideal partners. |
| Aryl Chlorides | Not Recommended | OA is too difficult with this electron-poor ligand. Use XPhos instead. |
| Bulky Amines | Excellent | The ligand reduces steric crowding and accelerates the difficult reductive elimination. |
| Base Selection | Strong bases ( |
Comparative Performance Data
The following table contrasts the performance of
| Ligand | Electronic Character | Yield (24h, 100°C) | Mechanistic Insight |
| Neutral | 45% | Moderate OA, Slow RE. | |
| Electron-Rich | 30% | Fast OA, but RE is inhibited by strong Pd-N bond. | |
| Electron-Deficient | 82% | Slower OA balanced by rapid RE. | |
| dppf | Chelating/Neutral | 65% | Good stability, but less active for this specific pairing. |
Note: Data represents idealized trends derived from kinetic studies of electron-deficient phosphines in Pd-catalysis.
Safety & Handling
-
Fluorinated Ligands: While
is generally air-stable, prolonged exposure to moisture can lead to P-C bond cleavage. Store in a desiccator or glovebox. -
Reaction Pressure: If using sealed tubes at 100°C, ensure glassware is rated for pressure.
-
Toxicity: Treat all phosphines as potential neurotoxins. Handle in a fume hood.
References
-
Ligand Properties & Availability: this compound (CAS 5074-71-5).[1][2][3][4][6] Strem Chemicals (Ascensus Specialties).
-
Mechanistic Foundation (Electronic Effects): Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature2008 , 455, 314–322.
-
Application in Alternative Media (Supercritical Fluids): Fujita, S. et al. "Rhodium supported on activated carbon as a heterogeneous catalyst for hydroformylation of propylene in supercritical carbon dioxide." Reaction Kinetics and Catalysis Letters2002 , 75, 260. (Demonstrates ligand stability and utility in fluorophilic media).
-
Nickel Catalysis Context: In addition to Pd, this ligand is increasingly used in Ni-catalyzed cross-couplings where stabilizing the Ni(0) species is critical. Organometallics2014 , 33, 20, 5852–5862.
Sources
Bis(pentafluorophenyl)phenylphosphine as a mass spectrometry tuning standard
Application Note: Bis(pentafluorophenyl)phenylphosphine (DFTPP) as a Mass Spectrometry Tuning Standard
Executive Summary
This compound , universally recognized in the analytical community as DFTPP (Decafluorotriphenylphosphine), serves as the cornerstone tuning standard for Gas Chromatography-Mass Spectrometry (GC/MS).[1][2] Its primary application lies in environmental forensics and pharmaceutical impurity profiling, specifically as the mandated hardware tuning compound for US EPA Methods 8270 (Semivolatiles), 625, and 525 .[2]
This guide outlines the technical protocols for utilizing DFTPP to validate mass axis calibration, ion abundance ratios, and quadrupole resolution. Unlike liquid chromatography tuning mixes (often based on phosphazenes), DFTPP is selected for Electron Ionization (EI) sources due to its unique ability to generate a fragmentation pattern that spans the critical low (m/z 51) to high (m/z 442) mass regions, acting as a "stress test" for the mass analyzer's performance.[1][2]
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | This compound |
| Common Acronym | DFTPP |
| Synonyms | Decafluorotriphenylphosphine; Ultramark 443 |
| CAS Number | 5074-71-5 |
| Molecular Formula | C₁₈H₅F₁₀P |
| Exact Mass | 442.19 Da |
| Physical State | White crystalline solid |
| Solubility | Soluble in Dichloromethane (DCM), Acetone, Hexane |
Mechanism of Action: Why DFTPP?
The utility of DFTPP stems from its structural stability and specific fragmentation physics under 70 eV Electron Ionization (EI).
-
Wide Mass Range Coverage: It yields ions from m/z 51 to m/z 443, covering the entire spectral range required for semivolatile organic compounds (SVOCs).[1]
-
Fluorine Mass Defect: The presence of ten fluorine atoms creates specific isotopic patterns and mass defects that challenge the mass accuracy of the analyzer.
-
Resolution Check: The critical clusters at m/z 68/69/70 and m/z 441/442/443 serve as sensitive indicators of quadrupole resolution (peak width) and proper precursor/product ion isolation.
-
Source Dynamics: The ratio of m/z 51 (fragment) to m/z 442 (molecular ion) directly reflects the internal energy deposited by the source. High 51 indicates excessive fragmentation energy; low 51 indicates insufficient ionization efficiency.[1]
Experimental Protocol
Preparation of Tuning Standard
Reagents:
-
Note: Acetone is an alternative, but DCM is preferred for solubility and volatility matching with SVOC extracts.[1]
Procedure:
-
Stock Solution (1000 µg/mL): Weigh 10 mg of DFTPP into a 10 mL volumetric flask. Dilute to volume with DCM. Store at -10°C in an amber vial with a PTFE-lined cap.
-
Working Tuning Solution (50 ng/µL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with DCM.
-
Stability Check: This solution is stable for 6 months if stored at 4°C. Replace if degradation (appearance of extra peaks) is observed.[1]
-
Instrument Tuning Workflow (GC/MS)
This protocol assumes a standard Single Quadrupole or Triple Quadrupole GC/MS system (e.g., Agilent 5977, Thermo ISQ).[1][2]
Step 1: Source Parameters (Initial Setpoints) [1][2]
-
Ion Source Temp: 230°C – 250°C (Higher temps may degrade DFTPP; lower temps cause tailing).[1][2]
-
Quadrupole Temp: 150°C.
Step 2: Injection
-
Inlet: Splitless or Split (1:20 depending on sensitivity).
-
Volume: 1.0 µL of the 50 ng/µL working solution.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.[1][2]
Step 3: Data Acquisition
-
Scan Speed: >3 scans/sec (to ensure sufficient points across the peak).
-
Threshold: 150 counts (to avoid noise interference in low-abundance criteria).
Evaluation Logic (The "DFTPP Test")
The following diagram illustrates the decision matrix for evaluating a DFTPP tune.
Figure 1: Logical workflow for evaluating DFTPP tune compliance.
Acceptance Criteria (EPA Method 8270D)
The following table summarizes the mandatory ion abundance criteria. Failure to meet any single criterion invalidates the analytical run.
| Target Mass (m/z) | Ion Identity / Origin | Acceptance Criteria (Relative Abundance) | Diagnostic Significance |
| 51 | Fragment (C₄H₃⁺) | 10 – 80% of Base Peak | Low Mass Sensitivity: If <10%, low mass transmission is poor.[1][2] If >80%, source energy is too high (excessive fragmentation).[1][2] |
| 68 | Fragment | < 2% of m/z 69 | Resolution Check: High 68 indicates poor resolution (peak broadening) from m/z 69.[1][2] |
| 70 | Isotope of 69 | < 2% of m/z 69 | Resolution Check: High 70 indicates poor resolution or background interference.[1][2] |
| 127 | Fragment (C₅H₂F₃⁺) | 40 – 60% of Base Peak | Mid-Range Linearity: Verifies response in the middle of the mass scale.[1] |
| 197 | Fragment | < 1% of m/z 198 | Background/Resolution: Ensure isolation of the 198 cluster. |
| 198 | Fragment (C₁₂F₅P⁺) | Base Peak (100%) or >50% | Base Peak: Often the base peak in quadrupole systems.[1][2] Used as the normalizer for 197/199. |
| 199 | Isotope of 198 | 5 – 9% of m/z 198 | Isotopic Accuracy: Validates natural abundance ratios (Carbon-13 contribution).[1][2] |
| 275 | Fragment | 10 – 60% of Base Peak | Mid-High Response: Critical for detecting heavier SVOCs. |
| 365 | Fragment | > 1% of Base Peak | High Mass Sensitivity: Ensures baseline response for high molecular weight compounds.[1][2] |
| 441 | Fragment (M - H) | Present, but < m/z 443 | Resolution: Ensures 441 isn't merging into 442. |
| 442 | Molecular Ion (M⁺) | Base Peak or > 40% of 198 | Molecular Ion Integrity: If low, the source is likely dirty or too hot (thermal degradation).[1][2] |
| 443 | Isotope (M+1) | 17 – 23% of m/z 442 | Mass Axis Calibration: The most critical check for correct mass assignment and isotopic fidelity.[1][2] |
Note on "Base Peak": In modern instrumentation, m/z 442 is often the base peak. If m/z 442 is the base peak, all percentages are calculated relative to 442. If m/z 198 is the base peak, percentages are relative to 198. Ensure your specific method SOP (e.g., EPA 8270E vs 8270D) clarifies the reference peak.
Troubleshooting & Optimization
Scenario 1: Low Abundance of m/z 442 (High Mass Roll-off)
-
Cause: Dirty ion source (repeller/draw-out plate), incorrect quadrupole polarity, or EM voltage too low.[1][2]
-
Fix: Clean the source. Increase the repeller voltage slightly to push heavier ions through the quad. Retune the "AMU Offset" or "Entrance Lens".
Scenario 2: m/z 51 is >80% (Excessive Fragmentation) [1][2]
-
Cause: The source is too "hot" energetically, or the collision energy (if using Q-TOF) is non-zero.
-
Fix: Check that Electron Energy is exactly 70 eV. Lower the emission current. Verify the source temperature isn't exceeding 300°C.
Scenario 3: m/z 198/199 Ratio is Out of Range
-
Cause: Detector saturation or mass axis drift.[1]
-
Fix: Dilute the sample (saturation causes isotope ratio distortion). Run a mass axis calibration (PFTBA/FC-43) before running DFTPP.[1][2]
Scenario 4: Peak Tailing (Chromatographic Issue)
-
Cause: Active sites in the inlet liner or column head. DFTPP is prone to adsorption.[1]
-
Fix: Change the inlet liner (use deactivated wool). Trim 10-20 cm from the front of the column.
References
-
U.S. Environmental Protection Agency. (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update V. Link[1][2]
-
U.S. Environmental Protection Agency. (1995).[1] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.Link
-
Eichelberger, J. W., Harris, L. E., & Budde, W. L. (1975).[1][2] Reference compound to calibrate ion abundance measurement in gas chromatography-mass spectrometry systems. Analytical Chemistry, 47(7), 995-1000.[1][2] Link[1][2]
-
Sigma-Aldrich. (n.d.).[1] this compound Certified Reference Material Datasheet.[1][2]Link[1][2]
Sources
Application Notes & Protocols: The Role of Bis(pentafluorophenyl)phenylphosphine in Advanced Materials Science
This document provides an in-depth technical guide on the applications of Bis(pentafluorophenyl)phenylphosphine (BPPP), a specialized organophosphorus compound, in the field of materials science. Designed for researchers and scientists, this guide moves beyond simple procedural lists to explain the fundamental principles and causality behind its use, ensuring that experimental designs are not just followed, but understood.
Introduction: Understanding this compound (BPPP)
This compound, also known as Decafluorotriphenylphosphine (DFTPP), is an organophosphorus compound distinguished by its unique electronic and structural properties.[1][2] The molecule consists of a central phosphorus atom bonded to one phenyl group and two highly electronegative pentafluorophenyl (C₆F₅) groups.[1] This specific arrangement is the cornerstone of its utility in materials science.
The ten fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly reduces the electron density on the phosphorus atom. This makes BPPP a poor electron donor and a good π-acceptor (π-acid), a stark contrast to more common phosphine ligands like triphenylphosphine.[3][4] This electron-deficient nature is the primary driver for its specialized applications, as it directly modulates the electronic properties and reactivity of metal centers in catalytic systems and influences the performance of advanced materials.[1][5]
Key Physicochemical Properties
A thorough understanding of a reagent's physical properties is critical for experimental design, ensuring proper handling, solubility, and reaction setup.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₅F₁₀P | [6][7] |
| Molecular Weight | 442.19 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 55-62 °C | [6] |
| Boiling Point | 105 °C at 0.3 mmHg | |
| Solubility | Soluble in chloroform, dichloromethane, THF, benzene, toluene, alcohols, and supercritical CO₂. | [6][9] |
| Sensitivity | Air sensitive | [6] |
Structural and Electronic Rationale Diagram
The following diagram illustrates the key structural features of BPPP and the resulting electronic effects that are central to its function.
Caption: Structural representation of BPPP highlighting the influence of pentafluorophenyl groups.
Application in Homogeneous Catalysis
The most prominent application of BPPP in materials science is as a ligand in transition-metal-catalyzed reactions.[1] Its unique electronic signature allows for fine-tuning of catalyst activity and selectivity in ways that electron-rich phosphines cannot.[10]
Application Note 2.1: Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Heck reaction, the nature of the phosphine ligand is paramount to the efficiency of the catalytic cycle.[10][11]
-
Causality & Expertise: Traditional phosphines like triphenylphosphine are strong σ-donors, which can sometimes lead to overly stable palladium intermediates, slowing down the crucial reductive elimination step where the final product is formed. BPPP, being a strong π-acceptor, stabilizes electron-rich, low-valent metal centers while promoting reductive elimination. This can increase turnover rates and suppress side reactions like β-hydride elimination, leading to cleaner reactions and higher yields. The use of BPPP is particularly advantageous in reactions involving electron-rich substrates or when high catalyst activity is required.[1][10]
Protocol 2.1: BPPP as a Ligand in a Model Heck Reaction
This protocol describes the palladium-catalyzed coupling of iodobenzene and styrene, a classic Heck reaction, utilizing BPPP as the modifying ligand.[8]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (BPPP)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line and glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (In Situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, add Palladium(II) acetate (e.g., 0.01 mmol, 1 mol%).
-
Add this compound (BPPP) (e.g., 0.022 mmol, 2.2 mol%, L:Pd ratio of ~2.2:1).
-
Scientist's Note: A slight excess of the phosphine ligand is used to ensure full coordination to the palladium center and prevent the formation of palladium black. The L:Pd ratio is a critical parameter that often requires optimization.
-
Add 5 mL of anhydrous DMF and stir the mixture at room temperature for 15-20 minutes. The solution should turn from a brownish suspension to a clearer, yellowish solution, indicating the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
To the flask containing the catalyst, add iodobenzene (1.0 mmol, 1 equivalent).
-
Add triethylamine (1.5 mmol, 1.5 equivalents). This base is crucial for neutralizing the HI generated during the reaction.
-
Finally, add styrene (1.2 mmol, 1.2 equivalents). A slight excess of the alkene component is common to drive the reaction to completion.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with 20 mL of diethyl ether and filter through a pad of celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove triethylamine, followed by saturated aqueous NaCl (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product (trans-stilbene) by column chromatography on silica gel or recrystallization from ethanol.
-
Heck Reaction Catalytic Cycle Workflow
Caption: The catalytic cycle for the Heck reaction, highlighting steps influenced by the BPPP ligand.
Application in Polymer Science
BPPP also serves as a critical component in coordination polymerization, where it modifies metal catalysts to control polymer structure and properties.[1]
Application Note 3.1: Polymerization of Conjugated Dienes
BPPP is used with cobalt-based catalysts for the polymerization of 1,3-butadiene.[8][9]
-
Causality & Expertise: In diene polymerization, the ligand's electronic and steric properties directly influence the coordination of the monomer to the metal center. This, in turn, dictates the stereochemistry of the resulting polymer (e.g., the ratio of cis-1,4, trans-1,4, and 1,2-vinyl units). The electron-withdrawing nature of BPPP can affect the stability of the propagating species and the rate of monomer insertion, providing a handle to control the polymer's microstructure and molecular weight. Materials with specific microstructures have vastly different physical properties (e.g., elasticity, melting point), making this control essential for creating high-performance synthetic rubbers.
Protocol 3.1: Cobalt-Catalyzed Polymerization of 1,3-Butadiene
This protocol provides a general method for the polymerization of 1,3-butadiene using a Co(II)/BPPP catalytic system.
Materials:
-
Cobalt(II) 2-ethylhexanoate (Co(oct)₂)
-
This compound (BPPP)
-
Methylaluminoxane (MAO) solution in toluene
-
1,3-Butadiene (condensed and purified)
-
Anhydrous toluene
-
Methanol with 1% antioxidant (e.g., BHT)
-
High-pressure glass reactor or stainless-steel autoclave
Procedure:
-
Reactor Preparation:
-
Thoroughly dry and purge a high-pressure reactor with inert gas.
-
Introduce 100 mL of anhydrous toluene into the reactor via cannula transfer.
-
-
Catalyst Preparation:
-
In a separate Schlenk flask under inert gas, dissolve Co(oct)₂ (e.g., 0.01 mmol) in 5 mL of toluene.
-
In another flask, dissolve BPPP (e.g., 0.01 mmol, Co:P ratio of 1:1) in 5 mL of toluene.
-
Scientist's Note: The Co:P ratio is a key variable. A 1:1 ratio is a starting point, but varying it can significantly alter the catalyst's activity and the resulting polymer's properties.
-
Add the BPPP solution to the cobalt solution and stir for 10 minutes to allow for complex formation.
-
-
Polymerization:
-
Transfer the prepared catalyst solution to the reactor.
-
Add the Methylaluminoxane (MAO) solution (e.g., 1.0 mmol, Al:Co ratio of 100:1). MAO acts as a cocatalyst and activator.
-
Cool the reactor to the desired temperature (e.g., 25 °C).
-
Introduce a known amount of purified, liquid 1,3-butadiene (e.g., 10 g) into the reactor.
-
Maintain the reaction at a constant temperature with vigorous stirring for the desired time (e.g., 1 hour).
-
-
Termination and Isolation:
-
Terminate the polymerization by injecting 10 mL of methanol containing an antioxidant.
-
Vent any unreacted butadiene safely.
-
Pour the viscous polymer solution into a larger beaker containing 500 mL of vigorously stirring methanol/antioxidant. The polybutadiene will precipitate as a white, rubbery solid.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
-
Characterization:
-
Analyze the polymer's molecular weight and distribution via Gel Permeation Chromatography (GPC).
-
Determine the microstructure (cis/trans/vinyl content) using ¹H and ¹³C NMR spectroscopy.
-
Safety, Handling, and Storage
-
Hazards: BPPP is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
Handling: Always handle BPPP in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: BPPP is air-sensitive.[6] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[9]
References
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78757, Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine. Retrieved from [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
- Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2015). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(118), 97551-97558.
-
Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]
- Alghamdi, H. (2021).
- Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions.
- Xu, G., & Lu, X. (2014). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. The Journal of Physical Chemistry Letters, 5(10), 1731-1735.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine | C18H5F10P | CID 78757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 5074-71-5 [chemicalbook.com]
- 9. This compound, 97% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling with Electron-Poor Phosphines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using electron-poor phosphine ligands in palladium-catalyzed cross-coupling reactions. Our focus is on understanding the root causes of these issues and providing actionable, field-proven solutions.
Introduction: The Double-Edged Sword of Electron-Poor Phosphines
Electron-poor phosphine ligands are powerful tools in modern synthetic chemistry. Their unique electronic properties can facilitate challenging cross-coupling reactions, particularly those involving difficult reductive elimination steps.[1] However, the same electronic features that make them effective can also open pathways to catalyst deactivation and undesirable side reactions. This guide is designed to help you navigate these challenges, improve reaction outcomes, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing significant catalyst decomposition (e.g., turning black) when using an electron-deficient phosphine?
A: Catalyst decomposition, often observed as the formation of palladium black, can be accelerated when using electron-deficient ligands. These ligands can create a more electrophilic palladium center, which may be more susceptible to destabilization. Key causes include:
-
Ligand Dissociation: The formation of highly reactive, coordinatively unsaturated monoligated palladium species can be a crucial step in the catalytic cycle.[2] However, if these species are unstable, they can aggregate into inactive palladium nanoparticles.
-
Presence of Oxygen: Trace oxygen can oxidize both the Pd(0) catalyst and the phosphine ligand itself, leading to deactivation.[3]
-
High Temperatures: While necessary for some couplings, excessive heat can accelerate decomposition pathways.[3]
Q2: I'm observing a significant amount of a byproduct corresponding to the hydrodehalogenation of my aryl halide. What's causing this?
A: Hydrodehalogenation, where the halide on your starting material is replaced by a hydrogen atom, is a common side reaction.[4] It often arises from:
-
β-Hydride Elimination: This is a major pathway, especially in reactions like the Buchwald-Hartwig amination.[5] After oxidative addition, the Pd(II)-aryl intermediate can react with a hydride source, followed by reductive elimination of the arene.
-
Slow Transmetalation/Reductive Elimination: If the desired coupling steps are slow, the intermediate Pd-aryl complex has a longer lifetime, increasing the probability of reacting with trace hydride sources in the reaction mixture.[4]
Q3: Can the choice of base or solvent contribute to side reactions with these ligands?
A: Absolutely. The base and solvent play critical roles and can be sources of unexpected reactivity.
-
Base: Some bases can act as hydride donors, directly contributing to hydrodehalogenation.[4] Furthermore, the solubility and strength of the base are crucial; an inappropriate base can lead to catalyst inhibition or decomposition.[6][7]
-
Solvent: The solvent influences catalyst stability and speciation.[8][9] Coordinating solvents can compete with your phosphine ligand, altering the catalyst's reactivity and stability.[8][10] The polarity of the solvent can also stabilize or destabilize charged intermediates in the catalytic cycle, affecting reaction rates and selectivity.[11]
In-Depth Troubleshooting Guide
This section is organized by common experimental observations. For each issue, we explore the likely causes and provide detailed troubleshooting strategies.
Issue 1: Low or No Product Yield with Consumption of Starting Material
This is one of the most frustrating outcomes, suggesting the catalyst is active but diverted into non-productive pathways.
Potential Cause A: P-C Bond Cleavage
Electron-deficient phosphines, particularly biaryl phosphines, can undergo cleavage of the phosphorus-carbon bond. This process destroys the ligand and deactivates the catalyst.[12][13]
Troubleshooting Actions:
-
Lower Reaction Temperature: P-C bond cleavage is often thermally induced. Determine the minimum temperature required for the desired transformation.
-
Modify Ligand Structure: Switch to a ligand with a more robust scaffold. For example, ligands with bulkier substituents on the phosphorus atom can be more resistant to cleavage.[12]
-
Screen Different Ligand Classes: If P-C cleavage is confirmed (e.g., by LC-MS analysis of reaction byproducts), consider switching to a different class of ligand, such as an N-heterocyclic carbene (NHC), which may offer greater stability under your reaction conditions.
Potential Cause B: Phosphine Oxidation
The phosphorus(III) center in phosphine ligands is susceptible to oxidation to a phosphorus(V) phosphine oxide, especially with electron-poor arylphosphines.[14] The resulting phosphine oxide has drastically different coordination properties and is generally ineffective as a ligand, leading to catalyst deactivation.[3][15]
Troubleshooting Actions:
-
Rigorous Degassing: Ensure your solvent and reaction headspace are thoroughly deoxygenated. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[3]
-
Use Fresh Reagents: Use freshly opened bottles of ligands and palladium precursors. Store sensitive phosphine ligands in a glovebox or desiccator under an inert atmosphere.[3]
-
Analytical Confirmation: Use ³¹P NMR spectroscopy to analyze your ligand before and after the reaction to quantify the formation of phosphine oxide.
Experimental Protocol: Assessing Ligand Purity by ³¹P NMR
-
Sample Preparation: In a glovebox, dissolve ~5-10 mg of the phosphine ligand in a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: The pure phosphine ligand will show a characteristic chemical shift. The corresponding phosphine oxide will appear as a separate peak, typically downfield. The presence of a significant oxide peak indicates degradation.
Issue 2: Formation of Unidentified Byproducts
The appearance of unexpected peaks in your GC-MS or LC-MS can signal complex side reactions.
Potential Cause: Reductive Elimination from Palladium(II) Involving the Phosphine
Instead of the desired C-C or C-N bond formation, the palladium center can reductively eliminate a bond between the aryl group (from your starting material) and a fragment of the phosphine ligand. This is a form of catalyst deactivation that also consumes the substrate.
Mechanistic Insight: This pathway is more likely when the desired reductive elimination is slow. Electron-withdrawing groups on the coupling partners can slow down this final step.[16] An electron-deficient ligand may not provide enough electron density to the palladium center to facilitate the desired bond formation, opening the door for alternative pathways.
Troubleshooting Actions:
-
Switch to a More Electron-Donating Ligand: Counterintuitively, if reductive elimination is the rate-limiting and problematic step, a slightly more electron-rich (but still bulky) ligand might accelerate the desired product formation over side reactions.[14][17]
-
Use of Additives: In some systems, additives can help stabilize the catalyst or promote the desired reductive elimination. This is highly system-dependent and requires screening.
-
Change Palladium Precursor: Using a pre-catalyst that more readily forms the active Pd(0) species can sometimes circumvent problematic intermediates.[18][19]
Data Summary: Ligand Electronic Properties
The electronic nature of the phosphine ligand is critical. It can be quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a nickel-carbonyl complex. A higher TEP value indicates a more electron-withdrawing (poorer donor) phosphine.
| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | General Class |
| P(t-Bu)₃ | 2056.1 | Electron-Rich, Bulky |
| PCy₃ | 2056.4 | Electron-Rich, Bulky |
| PPh₃ | 2068.9 | Moderately Electron-Rich |
| P(OPh)₃ | 2085.3 | Electron-Poor |
| P(C₆F₅)₃ | 2091.0 | Very Electron-Poor |
Data compiled from various sources for illustrative purposes.
Visualizing Reaction Pathways
Understanding the catalytic cycle and where side reactions diverge is key to effective troubleshooting.
General Palladium Cross-Coupling Cycle and Common Failure Points
Caption: General catalytic cycle showing key steps and points where side reactions can occur.
Troubleshooting Workflow: A Decision Tree
Caption: A decision tree to guide troubleshooting efforts based on initial observations.
This guide provides a framework for diagnosing and solving common issues encountered with electron-poor phosphines. Successful cross-coupling is often an empirical science, and systematic, informed troubleshooting is the key to success.
References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Powers, D. C., & Ritter, T. (2011). Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. Topics in Current Chemistry, 302, 1-32. [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
Ge, S., & Hartwig, J. F. (2012). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 134(40), 16704–16713. [Link]
-
Feng, K. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Hartwig, J. F. (2010). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Labinger, J. A., Bercaw, J. E., & Schoenebeck, F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 355-361. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2018). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
Cammarota, R. C., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry, 16(2), 221-229. [Link]
-
Gaikwad, S. T., et al. (2024). Unravelling the role of precursors phosphine`s features in governing the reactivity of [MCl2(P-P)] (M = Pd, Pt) towards formation of thiolate complexes via S−S and S−C bond cleavage. Journal of Molecular Structure, 1301, 138436. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Chen, C., et al. (2020). Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry, 59(18), 13336–13345. [Link]
-
Viciu, M. S., et al. (2004). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 126(19), 6150–6160. [Link]
-
Professor Dave Explains. (2023, February 24). Organometallic Reactions Part 3: Reductive Elimination [Video]. YouTube. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6748-6764. [Link]
-
ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
ResearchGate. (2001). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. [Link]
-
Fors, B. P., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1474-1485. [Link]
-
Open Readings. (2026). ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. [Link]
-
nptelhrd. (2014, August 10). Mod-04 Lec-19 Reductive Elimination mechanism [Video]. YouTube. [Link]
-
Cicchillo, R. M., et al. (2008). An Unusual Carbon-Carbon Bond Cleavage Reaction During Phosphinothricin Biosynthesis. Nature, 459(7248), 871-874. [Link]
-
Integrated Science. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
-
Organ, M. G., et al. (2016). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 35(11), 1766-1775. [Link]
-
ACS Publications. (n.d.). Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. [Link]
-
Shields, J. D., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 82(19), 9947-9960. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]
-
ResearchGate. (1996). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. [Link]
-
Wang, Y., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(20), 5433-5440. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Furuya, T., & Ritter, T. (2009). Aryl-CF3 Bond-Forming Reductive Elimination from Palladium(IV). Journal of the American Chemical Society, 131(5), 1662-1663. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 17. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Overcoming solubility issues with Bis(pentafluorophenyl)phenylphosphine
Technical Support Center: Bis(pentafluorophenyl)phenylphosphine
Welcome to our dedicated technical support center for this compound (B(PFP)PP). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the use of this versatile phosphine ligand. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may occasionally face challenges in dissolving this compound, a white to light yellow crystalline powder[1]. This guide provides a systematic approach to troubleshoot and resolve these issues, ensuring the successful integration of B(PFP)PP into your reaction systems.
Question 1: My this compound is not dissolving in the recommended solvent. What could be the cause and how can I fix it?
Answer:
Several factors can contribute to the incomplete dissolution of this compound. The primary reasons often revolve around solvent quality, the presence of impurities, or suboptimal dissolution conditions.
Underlying Causes and Solutions:
-
Solvent Purity and Water Content: Phosphine ligands, in general, are sensitive to moisture and air[1]. The presence of water in your solvent can lead to the slow oxidation of the phosphine to its corresponding phosphine oxide. This compound oxide is a more polar compound and may have different solubility characteristics, potentially leading to the formation of insoluble matter. It is crucial to use anhydrous solvents to prevent this degradation.
-
Impurities in the Ligand: If the this compound has been improperly stored or is from a lower-purity batch, it may contain impurities that are insoluble in your chosen solvent.
-
Insufficient Agitation or Time: As a crystalline solid, this compound requires sufficient time and agitation to dissolve completely.
Step-by-Step Troubleshooting Protocol:
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. If you suspect water contamination, consider using a freshly opened bottle of solvent or drying the solvent using appropriate methods (e.g., passing through an activated alumina column).
-
Increase Agitation: Vigorously stir the solution. A magnetic stirrer is generally sufficient.
-
Gentle Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds, including phosphine ligands. The solubility of the related triphenylphosphine, for instance, increases with temperature in organic solvents[2][3]. We recommend a temperature range of 30-50 °C. Avoid excessive heat, as it may lead to solvent loss or potential degradation of the ligand over extended periods.
-
Sonication: If gentle heating is not effective or desirable for your reaction, sonication is an excellent alternative. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break down solid agglomerates and enhance mass transfer, thereby accelerating dissolution[4]. A typical laboratory ultrasonic bath can be used for this purpose.
-
Solvent Polarity: While this compound is soluble in a range of solvents, its solubility can be influenced by the solvent's polarity. The highly fluorinated phenyl groups contribute to a nonpolar character, making it readily soluble in non-polar and moderately polar aprotic solvents[2][5]. If you are using a more polar solvent, consider adding a co-solvent to adjust the overall polarity of the medium.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in a variety of common organic solvents. Its solubility is attributed to the presence of the phenyl and pentafluorophenyl groups, which enhance its compatibility with organic media[5].
| Solvent Class | Recommended Solvents |
| Chlorinated | Chloroform, Dichloromethane |
| Ethers | Tetrahydrofuran (THF) |
| Aromatic | Benzene, Toluene |
| Alcohols | Ethanol, Methanol |
| Supercritical | Supercritical Carbon Dioxide |
This information is based on qualitative data from chemical suppliers[1].
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To ensure the integrity of the ligand, it is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) due to its air sensitivity[1].
Experimental Protocol for Stock Solution Preparation:
-
Inert Atmosphere: Perform all manipulations in a glovebox or using Schlenk line techniques.
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the required volume of anhydrous solvent to the flask via a syringe or cannula.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. If dissolution is slow, you may apply gentle heating (30-50 °C) or sonication as described in the troubleshooting guide.
-
Storage: Store the stock solution under an inert atmosphere, protected from light.
Q3: Can I use sonication to dissolve this compound? What are the recommended parameters?
A3: Yes, sonication is a highly effective method for accelerating the dissolution of this compound. The process of acoustic cavitation helps to break apart solid particles and enhance solvent penetration[4].
Recommended Sonication Workflow:
Caption: Workflow for dissolving B(PFP)PP using sonication.
For most laboratory-scale preparations, a standard ultrasonic cleaning bath is sufficient. There are no specific frequency or power settings that are universally required; the key is to observe the dissolution progress.
Q4: How does the structure of this compound influence its solubility?
A4: The solubility of this compound is a direct consequence of its molecular structure. The presence of a phenyl group and two pentafluorophenyl groups attached to the central phosphorus atom gives the molecule a significant nonpolar character[2][5]. This is analogous to triphenylphosphine, which is also soluble in non-polar organic solvents[6]. The "like dissolves like" principle dictates that nonpolar molecules will dissolve well in nonpolar or weakly polar solvents. The fluorine atoms in the pentafluorophenyl rings also contribute to the molecule's lipophilicity.
Logical Relationship Diagram:
Caption: Influence of molecular structure on solubility.
References
-
Imbuluzqueta, E., et al. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2113), 20170175. [Link]
-
Solubility of Things. Triphenylphosphine. [Link]
-
Wikipedia. Bis(pentafluorophenyl)xenon. [Link]
-
Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Angewandte Chemie International Edition, 60(26), 14294-14316. [Link]
-
Suslick, K. S. (1987). Sonochemistry of Organometallic Compounds. In High-Energy Processes in Organometallic Chemistry (pp. 191-211). American Chemical Society. [Link]
-
Al-Bayati, R. H., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules, 27(22), 7808. [Link]
-
Butts, C. P., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6435-6447. [Link]
-
Cheméo. Bis(pentafluorophenyl)phenyl phosphine. [Link]
-
Wikipedia. Triphenylphosphine. [Link]
-
Ataman Kimya. TRIPHENYLPHOSPHINE. [Link]
-
Patil, S. B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13838-13845. [Link]
-
ResearchGate. Is sonication essential in solubility testing of a substance?. [Link]
-
ResearchGate. Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]
-
One Chongqing Chemdad Co. This compound. [Link]
-
Zarei, P., et al. (2022). Combined Role of Organic Ligands and Ultrasound on the Dissolution of Phlogopite at pH 4 and 7. Minerals, 12(11), 1435. [Link]
-
Schilde, U., et al. (2022). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146-1151. [Link]
-
Scherer, M., et al. (2015). Impact of solvent polarity on the ligand configuration in tetravalent thorium N-donor complexes. Dalton Transactions, 44(4), 1599-1605. [Link]
-
F.I.P. (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. [Link]
-
LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. [Link]
-
Aslam, M. Z., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(12), 3429-3437. [Link]
-
MDPI. (2023). Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. [Link]
-
SpectraBase. Bis(pentafluorophenyl)-phenylphosphine. [Link]
Sources
Managing air and moisture sensitivity of Bis(pentafluorophenyl)phenylphosphine catalysts
Welcome to the technical support guide for Bis(pentafluorophenyl)phenylphosphine, a highly effective but sensitive catalyst. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its air and moisture sensitivity. By understanding the underlying chemical principles, you can ensure the integrity of your catalyst and the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound.
Q1: Just how sensitive is this compound to air and moisture?
A: This catalyst is classified as "air sensitive".[1][2][3] The phosphorus(III) center is susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide (P=O). This oxidation is often irreversible and renders the catalyst inactive for many applications. The pentafluorophenyl groups are strongly electron-withdrawing, which can influence the rate of this oxidation compared to more electron-rich phosphines.[4][5] Moisture can also lead to degradation, although the primary and most rapid concern is oxidation. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[6]
Q2: How can I visually tell if my catalyst has degraded?
A: Fresh this compound is typically a white to light yellow crystalline powder.[1][2] Significant degradation to the phosphine oxide may not always result in a dramatic color change. However, a change in texture, such as clumping or becoming gummy, can indicate moisture contamination. The most reliable method for assessing purity is analytical. A ³¹P NMR spectrum is definitive: the parent phosphine will have a characteristic chemical shift, while the phosphine oxide will appear at a distinctly different, downfield shift.
Q3: What are the ideal storage conditions for this catalyst?
A: The catalyst must be stored under a dry, inert atmosphere at all times.[3] The most straightforward method is inside a glovebox with low oxygen and moisture levels (<10 ppm). If a glovebox is unavailable, store the sealed manufacturer's bottle inside a desiccator filled with a dry inert gas. For long-term storage, sealing the material in an ampoule under vacuum or argon is a robust method. It is recommended to store it in a cool, dark place (<15°C).[3]
Q4: Can I weigh this catalyst on an open bench?
A: It is strongly discouraged. Even brief exposure to the atmosphere can lead to surface oxidation, compromising the catalyst's activity, especially when working on a small scale (<1 mmol). All weighing and transfers should be conducted in a glovebox.[7] If a glovebox is not accessible, Schlenk line techniques, such as weighing by difference from a sealed Schlenk tube, should be employed.
Q5: Which inert gas is better, Argon or Nitrogen?
A: Both are commonly used. Argon is denser than air, making it slightly more effective at providing a protective "blanket" over the reaction mixture. However, it is more expensive. For most applications involving this catalyst, high-purity nitrogen is sufficient. The critical factor is the purity of the gas (i.e., minimal oxygen and water content), not the choice between argon and nitrogen.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving problems encountered during reactions using this compound.
| Observed Problem / Symptom | Potential Root Cause | Recommended Action & Scientific Rationale |
| Reaction is sluggish, has a long induction period, or fails to initiate. | 1. Catalyst Oxidation: The P(III) center has been oxidized to P(V) phosphine oxide, which is catalytically inactive. | Action: Verify catalyst integrity using ³¹P NMR. If oxidized, use a fresh batch of catalyst. Rationale: The lone pair on the P(III) center is essential for its coordination to the metal center and participation in the catalytic cycle. Oxidation removes this lone pair, preventing the ligand from performing its function.[8] |
| 2. Contaminated Solvent: Residual water or oxygen in the reaction solvent is quenching the catalyst or reacting with sensitive intermediates. | Action: Ensure solvents are rigorously dried and degassed immediately before use.[9] Use a fresh bottle from a reputable supplier (e.g., Aldrich Sure/Seal™) or purify via a solvent purification system or distillation from an appropriate drying agent.[9] Rationale: Water can hydrolyze sensitive reagents or catalyst intermediates. Dissolved oxygen is a potent oxidant for the phosphine ligand. | |
| 3. Inadequate Inert Atmosphere: A leak in the reaction setup (e.g., poor seals, cracked glassware) is allowing air to enter. | Action: Leak-test your glassware and manifold connections. Ensure all septa are fresh and provide a good seal. Maintain a positive pressure of inert gas throughout the reaction.[10] Rationale: A static inert atmosphere can be compromised over time. A slight positive pressure (indicated by a bubbler) ensures that any leaks result in an outflow of inert gas rather than an inflow of air. | |
| Inconsistent results or poor reproducibility between batches. | 1. Inconsistent Catalyst Handling: Small variations in exposure to air during setup can lead to significant differences in the amount of active catalyst. | Action: Standardize your handling protocol. Use a glovebox for all manipulations if possible.[7] If using a Schlenk line, ensure a consistent number of vacuum/backfill cycles (at least three are recommended) to inert the flask. Rationale: Reproducibility in catalysis requires precise control over all variables. The amount of active catalyst is a critical, and often overlooked, variable when dealing with sensitive species. |
| 2. Reagent Purity: Impurities in starting materials or other reagents may be poisoning the catalyst. | Action: Purify starting materials if their quality is in doubt. Ensure any bases or additives used are also anhydrous and handled under inert conditions. Rationale: Catalyst poisons can be present in minute quantities but have a dramatic effect. Common poisons include sulfur compounds or other strongly coordinating species that bind irreversibly to the metal center. | |
| Formation of unexpected byproducts. | 1. Side Reactions from Phosphine Oxide: The generated phosphine oxide, while often catalytically inactive, can sometimes act as a ligand itself, potentially altering the reaction pathway.[11] | Action: Minimize catalyst oxidation by adhering strictly to inert atmosphere protocols. Consider if the observed byproducts could arise from a reaction pathway involving a phosphine oxide ligand. Rationale: Phosphine oxides are hard Lewis bases and can coordinate to metal centers, though they are generally considered weaker ligands than phosphines.[12] This change in the coordination sphere can lead to different selectivity or reactivity. |
Core Protocols & Methodologies
Adherence to rigorous experimental technique is paramount. Below are step-by-step guides for essential workflows.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol describes the standard procedure for preparing a reaction flask to be free of atmospheric oxygen and moisture.
Materials:
-
Schlenk flask with a sidearm and ground glass joint
-
Rubber septum
-
Magnetic stir bar
-
Heat gun or high-power blow dryer
-
Vacuum/Inert Gas Manifold (Schlenk Line)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Add a magnetic stir bar to the Schlenk flask.
-
Flame/Heat Drying: Attach the flask to the Schlenk line via flexible tubing. While pulling a vacuum, gently heat the entire surface of the flask with a heat gun until it is hot to the touch.
-
Scientific Rationale: This step removes the thin film of adsorbed water from the glass surface. Glass is hydrophilic, and this adsorbed water can be a significant source of moisture, especially for small-scale reactions.
-
-
The Evacuate-Refill Cycle: Allow the flask to cool to room temperature under vacuum.
-
Switch the Schlenk line tap from vacuum to the inert gas supply, allowing the flask to fill with nitrogen or argon.
-
Repeat this "evacuate-refill" cycle a minimum of three times.
-
Scientific Rationale: Each cycle dilutes the remaining atmospheric gases. Three cycles are generally sufficient to reduce oxygen and moisture to parts-per-million (ppm) levels suitable for most sensitive reactions.
-
-
Adding Solids: After the final refill, maintain a positive flow of inert gas out of the flask's main joint. Quickly remove the glass stopper and add the this compound powder against this counterflow of gas. Immediately seal the joint with a rubber septum.
-
Adding Solvents/Liquids: Anhydrous, degassed solvents and liquid reagents should be added via a gas-tight syringe through the septum.[9][13]
Visualization of Key Workflows
Troubleshooting Flowchart for Failed Reactions
The following diagram outlines a logical decision-making process when a reaction utilizing this compound fails.
Caption: A troubleshooting decision tree for air-sensitive reactions.
Experimental Workflow: Inert Atmosphere Reaction Setup
This diagram illustrates the sequence of steps for correctly setting up an experiment using Schlenk techniques.
Caption: Workflow for setting up an air-sensitive reaction.
References
- Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Reddit r/chemistry. (2015). how to deal with an air sensitive solid?. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 48. Retrieved from [Link]
-
ACS Publications. (1998). Mixed Phosphine−Phosphine Oxide Ligands. Chemical Reviews, 98(7), 2751-2796. Retrieved from [Link]
-
ACS Central Science. (2021). Phosphorus-Based Catalysis. Retrieved from [Link]
-
MDPI. (2019). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 24(21), 3878. Retrieved from [Link]
-
American Chemical Society. (1987). Development of Techniques in Organometallic Chemistry. ACS Symposium Series, 357, 1-24. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine. Retrieved from [Link]
-
ACS Publications. (2023). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. The Journal of Physical Chemistry Letters, 14(4), 1058-1064. Retrieved from [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]
-
ResearchGate. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]
- University of Liverpool. (n.d.). Phosphine Ligands.
-
Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]
-
Apiary Digital. (2024). Future Outlook: The this compound CAS 5074-71-5 Market. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Purification of air-sensitive complex. Retrieved from [Link]
-
Grokipedia. (n.d.). Transition metal complexes of phosphine oxides. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Phosphine Organocatalysis. Chemical Reviews, 119(14), 8513-8633. Retrieved from [Link]
-
MDPI. (2019). Phosphine Functionalized CpC Ligands and Their Metal Complexes. Molecules, 24(18), 3298. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for coordinating phosphines. Retrieved from [Link]
-
Reddit r/chemistry. (2025). Inert atmosphere Technique. Retrieved from [Link]
-
YouTube. (2014). Chemistry Vignettes: Phosphine ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 47. Retrieved from [Link]
Sources
- 1. This compound | 5074-71-5 [chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 5074-71-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Future Outlook: The this compound CAS 5074-71-5 Market Size Estimated to Grow at a CAGR of 6.3% through 2025 to 2032 · Apiary [bispentafluorophenylphenylphosphinecas5074715marketsharemark.docs.apiary.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chemistryviews.org [chemistryviews.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Tale of Two Ligands: A Comparative Guide to Bis(pentafluorophenyl)phenylphosphine and Triphenylphosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition-metal catalysis, the choice of ligand is paramount. It is a decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of phosphine ligands, Triphenylphosphine (TPP) has long been a reliable workhorse, its utility proven across a multitude of reactions.[1] However, the quest for enhanced catalytic performance has led to the development of specialized ligands with tailored electronic and steric properties. One such ligand is Bis(pentafluorophenyl)phenylphosphine (BPPP), a fluorinated analogue that offers a distinct electronic profile.
This guide provides an in-depth, objective comparison of BPPP and the classic TPP. We will delve into their fundamental properties, explore how these differences translate into catalytic performance with supporting experimental data, and provide practical insights to inform your ligand selection process.
At a Glance: Key Physicochemical and Electronic Properties
The defining difference between TPP and BPPP lies in their electronic nature, a direct consequence of the ten fluorine atoms in BPPP. These strongly electronegative atoms exert a powerful electron-withdrawing effect, fundamentally altering the character of the phosphorus donor atom.
| Property | Triphenylphosphine (TPP) | This compound (BPPP) | Rationale for Difference |
| Formula | C₁₈H₁₅P | C₁₈H₅F₁₀P | Presence of two pentafluorophenyl rings in BPPP. |
| Molecular Weight | 262.29 g/mol | 442.2 g/mol [2] | Addition of ten fluorine atoms significantly increases mass. |
| Appearance | White crystalline solid[3] | White to light yellow crystalline powder[4] | - |
| Electronic Nature of Phosphorus | Electron-donating, σ-donor[5] | Strongly electron-withdrawing, π-acceptor[6] | The inductive effect of the ten fluorine atoms in BPPP withdraws electron density from the phosphorus atom. |
| Tolman Cone Angle (θ) | 145° | ~155-165° (Estimated) | The pentafluorophenyl groups are sterically similar to phenyl groups, but electrostatic repulsion between the fluorine atoms can lead to a slightly larger cone angle. |
The Electronic Dichotomy: A Deeper Dive
The concepts of σ-donation and π-acceptance are central to understanding the catalytic behavior of these ligands.
-
Triphenylphosphine (TPP): As a moderately electron-rich phosphine, TPP is a good σ-donor. The lone pair of electrons on the phosphorus atom is readily donated to the d-orbitals of a transition metal center.[5] This donation increases the electron density on the metal, which can facilitate key catalytic steps like oxidative addition.[7]
-
This compound (BPPP): The strong inductive effect of the fluorine atoms makes the phosphorus atom in BPPP significantly more electron-poor.[6] This reduces its σ-donating ability compared to TPP. However, it greatly enhances its π-acceptor character. The phosphorus atom can accept electron density from the metal's d-orbitals into the σ* orbitals of the P-C(aryl) bonds. This back-bonding stabilizes electron-rich metal centers.
Caption: Electronic interaction of TPP and BPPP with a metal center.
Impact on the Catalytic Cycle
The electronic differences between TPP and BPPP have profound implications for the elementary steps of a typical cross-coupling catalytic cycle, such as the Suzuki-Miyaura reaction.
Caption: Influence of ligand electronics on a generic cross-coupling cycle.
-
Oxidative Addition: This step involves the insertion of the metal center into the aryl-halide bond. Electron-donating ligands like TPP enhance the electron density on the metal, making it more nucleophilic and generally accelerating this step.[7]
-
Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a complex step that can be influenced by various factors.
-
Reductive Elimination: This is the product-forming step where the two coupled organic fragments are eliminated from the metal center, regenerating the active catalyst. Electron-withdrawing ligands like BPPP pull electron density away from the metal. This destabilizes the M(II) intermediate and promotes the reductive elimination to the more stable M(0) state, often accelerating this crucial step.[8]
Performance in Action: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and serves as an excellent platform for comparing ligand performance.[9] The synthesis of polyfluorinated biphenyls, which are valuable in materials science and medicinal chemistry, often presents a challenge for standard catalytic systems due to the electron-poor nature of the substrates.[10]
Table 2: Hypothetical Comparison in the Suzuki-Miyaura Coupling of 1-bromo-2,3,4,5,6-pentafluorobenzene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Key Observation |
| TPP | 2 | 100 | 12 | 45 | Slower reaction rate and lower yield, likely due to slow reductive elimination with the electron-poor substrate. |
| BPPP | 2 | 80 | 4 | 92 | Significantly higher yield and faster reaction at a lower temperature. The electron-withdrawing nature of BPPP likely accelerates the rate-limiting reductive elimination step. |
This data is illustrative and based on general principles. Actual results may vary depending on specific reaction conditions.
The use of electron-deficient phosphines like BPPP can be particularly advantageous when coupling electron-poor aryl halides.[10] The enhanced π-acceptor ability of BPPP stabilizes the palladium(0) state and facilitates the reductive elimination step, which is often rate-limiting in these challenging transformations.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, adaptable for comparing the performance of TPP and BPPP.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (TPP or BPPP, 0.04 equiv), followed by the degassed solvent system (e.g., toluene/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Self-Validation: The success of this protocol is validated by comparing the yield and purity of the product obtained with each ligand under identical conditions. A significant difference in yield or reaction time will provide a clear indication of the superior ligand for that specific transformation.
Conclusion and Practical Considerations
The choice between this compound and Triphenylphosphine is a strategic one, guided by the electronic demands of the specific catalytic transformation.
-
Choose Triphenylphosphine (TPP) for its versatility, cost-effectiveness, and well-established performance in a wide range of reactions, particularly when electron-rich metal centers are needed to promote steps like oxidative addition.[1] It remains an excellent starting point for reaction optimization.
-
Choose this compound (BPPP) when dealing with challenging cross-coupling reactions, especially those involving electron-poor substrates or when the reductive elimination step is known to be rate-limiting.[4][10] Its strong π-acceptor character can stabilize the active catalyst and accelerate product formation, leading to higher yields and milder reaction conditions.[6]
Ultimately, the optimal ligand is determined empirically. The insights and data presented in this guide are intended to provide a strong rationale for your initial ligand selection, empowering you to design more efficient and successful catalytic systems in your research and development endeavors.
References
-
Chem-Impex. This compound. Available from: [Link]
-
ResearchGate. Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides | Request PDF. Available from: [Link]
-
MDPI. Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. Available from: [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. Available from: [Link]
-
The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. Available from: [Link]
-
Gessner Group. Phosphine ligands and catalysis. Available from: [Link]
-
RSC Publishing. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Available from: [Link]
-
Oreate AI. Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine. Available from: [Link]
-
ACS Publications. Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Available from: [Link]
-
MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Available from: [Link]
-
University of Liverpool IT Services. New approaches to fluorinated ligands and their application in catalysis. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]
-
ACS Publications. Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. Available from: [Link]
-
ResearchGate. Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Available from: [Link]
-
PubChem. Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine. Available from: [Link]
-
Vedantu. Triphenylphosphine: Structure, Properties, Preparation & Uses. Available from: [Link]
-
NIH. Comparative Study of Bis-Schiff Case Containing Conjugated Oligomers Based on Phosphate and Silane Moieties: Investigation of Photophysical and Thermal Properties. Available from: [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. Available from: [Link]
-
ResearchGate. Structures of fluorinated phosphine ligands used in. Available from: [Link]
-
Chemistry LibreTexts. 2.9: Phosphines. Available from: [Link]
-
ACS Publications. Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Available from: [Link]
-
RSC Publishing. Role of Sterics in Phosphine-Ligated Gold Clusters. Available from: [Link]
-
Ataman Kimya. TRIPHENYLPHOSPHINE. Available from: [Link]
-
NIH. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Available from: [Link]
-
ResearchGate. (PDF) Fluorocarbonylation via palladium/phosphine synergistic catalysis. Available from: [Link]
-
The Crucial Role of Triphenylphosphine in Modern Organic Synthesis. Available from: [Link]
-
University of Liverpool IT Services. Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine | C18H5F10P | CID 78757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 4. This compound | 5074-71-5 [chemicalbook.com]
- 5. Chemical Properties, Applications, and Safety Guidelines of Triphenylphosphine - Oreate AI Blog [oreateai.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Electron-Withdrawing Phosphine Ligands: Positioning Bis(pentafluorophenyl)phenylphosphine in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of homogeneous catalysis, the choice of ligand is paramount, dictating the activity, selectivity, and overall efficiency of a metal-catalyzed transformation. Among the vast arsenal of available ligands, electron-withdrawing phosphines have carved out a significant niche, particularly in cross-coupling reactions and other transformations involving electron-rich metal centers. Their unique electronic properties can profoundly influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.
This guide provides an in-depth comparison of Bis(pentafluorophenyl)phenylphosphine (BPPP), a ligand of growing interest, with other established electron-withdrawing phosphine ligands. We will delve into their intrinsic electronic and steric properties, supported by experimental data, and explore their comparative performance in a key catalytic application. This analysis aims to equip researchers with the necessary insights to make informed decisions when selecting a ligand for their specific synthetic challenges.
Understanding the Players: Electronic and Steric Properties
The behavior of a phosphine ligand in a catalytic system is primarily governed by two key features: its electronic nature (σ-donating and π-accepting capabilities) and its steric bulk . These properties are quantitatively described by Tolman's Electronic Parameter (TEP) and the ligand cone angle (θ), respectively.
Tolman's Electronic Parameter (TEP) is an experimentally determined value that quantifies the electron-donating or -withdrawing strength of a phosphine ligand. It is derived from the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [Ni(CO)₃L], where L is the phosphine ligand.[1] A higher TEP value (higher ν(CO)) indicates a more electron-withdrawing ligand, as the ligand pulls electron density from the metal, which in turn strengthens the C-O bond in the ancillary carbonyl ligands.[2]
The ligand cone angle (θ) provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard metal-phosphorus bond length.[3] The cone angle is a critical parameter as it influences the coordination number of the metal center, the stability of catalytic intermediates, and the accessibility of the metal to incoming substrates.
The interplay between these electronic and steric parameters is crucial. For instance, in many cross-coupling reactions, bulky, electron-rich ligands are often favored. However, for specific transformations or to mitigate side reactions, a more electron-deficient ligand may be required.
Comparative Analysis of Electron-Withdrawing Phosphine Ligands
To provide a clear comparison, we will examine this compound (BPPP) alongside three other widely used phosphine ligands with varying degrees of electron-withdrawing character: Triphenylphosphine (PPh₃), Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃), and Triphenylphosphite (P(OPh)₃).
| Ligand | Structure | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |
| This compound (BPPP) | P(C₆F₅)₂Ph | Not readily available in the searched literature | Not readily available in the searched literature |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | ~2069 | 145 |
| Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) | P(C₆F₅)₃ | 2122 | 184 |
| Triphenylphosphite (P(OPh)₃) | P(OC₆H₅)₃ | 2088 | 128 |
Triphenylphosphine (PPh₃) serves as a common benchmark. With a moderate TEP and cone angle, it is a versatile ligand but can be too electron-rich for certain applications, leading to catalyst deactivation or sluggish reactivity.
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) is a strongly electron-withdrawing and sterically demanding ligand. Its high TEP makes it suitable for reactions where a less electron-rich metal center is beneficial, for example, to facilitate reductive elimination. Its large cone angle can also promote the formation of coordinatively unsaturated species, which are often the active catalytic species.
Triphenylphosphite (P(OPh)₃) is another common electron-withdrawing ligand. While its TEP is higher than that of PPh₃, it is less electron-withdrawing than P(C₆F₅)₃. A key distinguishing feature is its significantly smaller cone angle compared to the triarylphosphines. This can be advantageous in situations where steric bulk around the metal center needs to be minimized.
Causality Behind Experimental Choices: Why Electron-Withdrawing Ligands?
The decision to employ an electron-withdrawing phosphine ligand is rooted in the desire to modulate the electronic properties of the metal center and influence the kinetics of key steps in the catalytic cycle.
Figure 2: Workflow for the determination of Tolman's Electronic Parameter (TEP).
Step-by-Step Methodology:
-
Preparation of the Nickel-Carbonyl Complex:
-
In a nitrogen-filled glovebox, dissolve one equivalent of the phosphine ligand (e.g., BPPP) in anhydrous, degassed tetrahydrofuran (THF).
-
Carefully add a slight excess (1.1 equivalents) of nickel tetracarbonyl (Ni(CO)₄) to the solution. CAUTION: Nickel tetracarbonyl is extremely toxic and volatile. This step must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the [Ni(CO)₃L] complex is typically rapid.
-
-
Infrared Spectroscopy:
-
Transfer a sample of the reaction mixture into an airtight infrared (IR) spectroscopy cell with suitable windows (e.g., CaF₂ or NaCl).
-
Record the IR spectrum in the carbonyl stretching region (typically 2200-1800 cm⁻¹).
-
Identify the highest frequency, strong absorption band, which corresponds to the A₁ symmetric C-O stretching mode.
-
The frequency of this band in cm⁻¹ is the Tolman Electronic Parameter (TEP) for the phosphine ligand.
-
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for comparing the performance of different phosphine ligands in a Suzuki-Miyaura cross-coupling reaction.
Figure 3: Workflow for a comparative Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%) in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the reaction vial containing the substrates and base.
-
Add the remaining solvent (e.g., toluene/water 10:1, to a final concentration of 0.2 M).
-
-
Reaction and Analysis:
-
Seal the reaction vial and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Calculate the isolated yield.
-
By running parallel reactions with different phosphine ligands under identical conditions, a direct and reliable comparison of their performance can be obtained.
Conclusion
The selection of an appropriate electron-withdrawing phosphine ligand is a critical parameter for the success of many catalytic transformations. While a complete quantitative comparison is hampered by the lack of readily available data for this compound (BPPP), its structural features strongly suggest it occupies an interesting electronic and steric space between the widely used PPh₃ and the highly electron-deficient P(C₆F₅)₃.
For researchers tackling challenging cross-coupling reactions or other transformations that may benefit from an electron-poor metal center, BPPP represents a compelling candidate for screening. Its synthesis is straightforward, and it offers the potential for improved performance over traditional ligands like PPh₃ without the extreme electron-withdrawing character and steric bulk of P(C₆F₅)₃. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of BPPP and other phosphine ligands, enabling the rational design and optimization of novel catalytic systems. As the demand for more efficient and selective catalytic methods continues to grow, a deeper understanding and broader application of ligands like BPPP will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]
- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Nyhlén, J., Privalov, T., & Bäckvall, J. E. (2010). A theoretical study of the Suzuki–Miyaura coupling: the role of the base in the transmetalation step. Chemistry–A European Journal, 16(20), 6016-6023.
- Gudat, D. (2010). Phosphines with perfluoroaryl substituents—more than just electron-poor triphenylphosphines. Dalton Transactions, 39(36), 8343-8356.
-
Wikipedia contributors. (2023). Ligand cone angle. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Tolman, C. A. (1970). Phosphorus ligand exchange equilibriums in the presence of nickel(0). A new measure of steric effect. Journal of the American Chemical Society, 92(10), 2956–2965. [Link]
Sources
Performance Guide: Fluorinated vs. Non-Fluorinated Phosphine Ligands in Cross-Coupling
This guide provides a technical analysis of fluorinated versus non-fluorinated phosphine ligands in cross-coupling reactions. It moves beyond basic definitions to explore the mechanistic trade-offs, electronic tuning, and specific reaction scenarios where fluorination determines success or failure.
Executive Summary: The "Fluorine Effect" in Catalysis
In phosphine ligand design, fluorine is not merely a hydrophobic tag; it is a precision tool for electronic modulation. The substitution of hydrogen with fluorine on the phosphine backbone exerts a profound electron-withdrawing effect (-I effect) , dramatically altering the electron density at the metal center.
-
Non-Fluorinated Ligands (e.g., PPh₃, PCy₃, XPhos): Generally electron-rich (strong
-donors). They increase electron density on the metal, facilitating Oxidative Addition (OA) . -
Fluorinated Ligands (e.g., P(C₆F₅)₃, P(p-F-Ph)₃): Electron-poor (weak
-donors, strong -acceptors). They decrease electron density on the metal, facilitating Reductive Elimination (RE) and stabilizing low-valent intermediates.
Key Takeaway: The choice between fluorinated and non-fluorinated ligands is a trade-off between the rate of oxidative addition and reductive elimination.
Mechanistic Comparison & Logic
The catalytic cycle of cross-coupling (Suzuki, Stille, Buchwald-Hartwig) relies on a delicate balance. The following diagram illustrates how fluorination impacts the energy barriers of the key steps.
Figure 1: Impact of ligand electronics on the catalytic cycle.[1][2] Green arrows indicate steps favored by electron-rich (non-fluorinated) ligands; Red/Yellow arrows indicate steps favored by electron-poor (fluorinated) ligands.
Mechanistic Deep Dive
-
Oxidative Addition (OA): This step requires a nucleophilic metal center. Fluorinated ligands pull electron density away from the metal (via the P-C
orbital interaction), making the metal less nucleophilic. Consequently, P(C₆F₅)₃ performs poorly with unactivated aryl chlorides compared to PCy₃ . -
Reductive Elimination (RE): This is often the rate-determining step for bulky or difficult couplings (e.g., forming C-N or C-F bonds). Electron-poor ligands destabilize the Pd(II) intermediate, driving the reaction toward the product. Studies show RE rates can be 6-7x faster with fluorinated phosphines compared to their protio-analogues [1].[3]
-
Transmetallation: In Suzuki coupling, electron-deficient ligands render the Pd(II) center more electrophilic, facilitating the attack of the nucleophilic boronate species.
Performance Data: Head-to-Head Comparison
The following tables synthesize data from kinetic studies and comparative screenings.
Table 1: Electronic & Steric Profiles
Comparison of standard and fluorinated phosphines.
| Ligand | Type | Tolman Electronic Param. ( | Cone Angle (°) | Electronic Character | Best Application |
| P(t-Bu)₃ | Alkyl (Non-F) | 2056 | 182 | Very Electron Rich | Challenging OA (Aryl Chlorides) |
| PPh₃ | Aryl (Non-F) | 2069 | 145 | Neutral | General Purpose / Standard |
| P(p-F-Ph)₃ | Aryl (F-Tag) | 2071 | 145 | Mildly Electron Poor | Tuning RE without steric change |
| P(C₆F₅)₃ | Perfluoroaryl | 2090 | 184 | Very Electron Poor | Difficult RE / Lewis Acid Catalysis |
| CF₃-XPhos | Biaryl (F-Tag) | N/A (High) | >190 | Bulk + Electron Poor | Stereoretentive Coupling [2] |
> Note: Higher TEP (
Table 2: Reaction Scenario Performance Matrix
Which ligand wins in specific reaction types?
| Reaction Challenge | Preferred Ligand Class | Why? | Performance Delta |
| Aryl Chlorides (Standard) | Non-Fluorinated (e.g., XPhos, PCy₃) | Requires electron-rich Pd to break strong C-Cl bond. | Non-F ligands yield >90%; F-ligands often <10% yield due to failed OA. |
| Bulky C-N Coupling | Fluorinated (e.g., P(C₆F₅)₃ or F-Buchwald) | Steric bulk hinders RE; electron withdrawal forces the bond formation. | F-ligands can increase turnover frequency (TOF) by 5-10x in RE-limited steps [1]. |
| Alkyl-Alkyl Coupling | Fluorinated (Specific) | Controls stereochemistry during transmetallation. | Bis-CF₃-Ph-XPhos promotes retention of configuration; P(t-Bu)₃ promotes inversion [2]. |
| Catalyst Recovery | Fluorous-Tagged | Solubility control (Fluorous Biphasic Catalysis). | Allows >98% catalyst recovery, though often with slightly lower activity than homogeneous parents. |
Experimental Protocol: Comparative Ligand Screening
Objective: To determine if a reaction is OA-limited or RE-limited by screening ligands with distinct electronic profiles.
Materials
-
Substrates: 1.0 equiv Aryl Halide, 1.2 equiv Boronic Acid (Suzuki) or Amine (Buchwald).
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (Typically 1-5 mol%).
-
Ligands:
-
Ligand A (Rich): PCy₃ or XPhos (Controls for OA).
-
Ligand B (Neutral): PPh₃ (Baseline).
-
Ligand C (Poor): P(p-F-C₆H₄)₃ or P(C₆F₅)₃ (Controls for RE).
-
-
Base/Solvent: K₃PO₄ / Toluene (Standard anhydrous conditions).
Step-by-Step Workflow
-
Preparation: In a glovebox, prepare three separate reaction vials containing the substrates and base.
-
Catalyst Loading: Add Pd precursor and Ligand (L:Pd ratio 2:1 for monodentate) to each vial.
-
Critical Step: Ensure pre-stirring of Pd+Ligand for 15 mins to form the active species
before adding substrates if using Pd(II) precursors.
-
-
Reaction: Heat all vials to 80°C. Monitor by GC-MS or LC-MS at t=1h, 4h, and 24h.
-
Analysis:
-
If Ligand A (Rich) > Ligand C (Poor): The reaction is Oxidative Addition Limited . The C-X bond is too strong; stick to alkylphosphines.
-
If Ligand C (Poor) > Ligand A (Rich): The reaction is Reductive Elimination Limited . The intermediate is too stable or sterically crowded; fluorinated ligands are the solution.
-
Visualizing the Decision Process
Figure 2: Decision matrix for selecting between fluorinated and non-fluorinated ligands.
References
-
K. Koike et al. , "Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds." Journal of the American Chemical Society, 2017. Link
-
S. L. Buchwald et al. , "The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles." Journal of the American Chemical Society, 2012. Link
-
C. A. Tolman , "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977. Link
-
M. García-Melchor et al. , "Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions." Springer Series in Chemical Physics, 2011. Link
Sources
Beyond the Donor: Benchmarking Bis(pentafluorophenyl)phenylphosphine against Buchwald Ligands
Executive Summary
In the landscape of homogeneous catalysis, ligand design typically oscillates between two poles: the electron-rich, sterically demanding Buchwald ligands (biaryl phosphines) and the electron-deficient,
While Buchwald ligands (e.g., XPhos, SPhos) are the industry standard for facilitating oxidative addition in palladium-catalyzed cross-couplings, F-Phosphine serves a distinct, often inverse, mechanistic function. It is a specialist ligand designed to accelerate reductive elimination and enhance Lewis acidity at the metal center.
This guide benchmarks these two ligand classes, delineating the specific chemical environments where F-Phosphine outperforms the Buchwald standard.
Part 1: Electronic & Steric Profiling (The "Tale of the Tape")
To understand the divergent applications of these ligands, one must first quantify their electronic and steric parameters. The catalytic behavior is dictated by the balance between
Table 1: Comparative Ligand Parameters
| Parameter | Buchwald Ligand (e.g., XPhos) | F-Phosphine [ | Mechanistic Implication |
| Electronic Nature | Strong | Weak | Buchwald ligands stabilize high-valent oxidative states (Pd(II)/Pd(IV)). F-Phosphine stabilizes low-valent states or destabilizes oxidized intermediates to force elimination. |
| Tolman Electronic Parameter (TEP) | Higher TEP indicates less electron density at the metal center, increasing electrophilicity (crucial for Gold catalysis). | ||
| Steric Bulk (Cone Angle) | Very Large (>190°) | Moderate (~145-160°) | Buchwald ligands use bulk to force reductive elimination via steric crowding ("Front Strain"). F-Phosphine relies on electronic destabilization to achieve the same effect. |
| Air Stability | High (often crystalline solids) | Moderate to High | Both are generally manageable, but F-Phosphine requires care to avoid hydrolysis under basic conditions over long periods. |
| Primary Catalytic Driver | Oxidative Addition (OA) | Reductive Elimination (RE) & Lewis Acidity | Use Buchwald for unactivated aryl chlorides. Use F-Phosphine for crowded intermediates or Au(I) alkyne activation. |
Part 2: The Mechanistic Benchmark
Palladium Cross-Coupling: The OA vs. RE Trade-off
In standard Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step (RDS) is often the oxidative addition of the aryl halide to the Pd(0) center.
-
Buchwald Dominance: XPhos and SPhos are engineered to pump electron density into the Pd center, making it nucleophilic enough to snap the strong C-Cl bond of unactivated aryl chlorides. F-Phosphine fails here; it makes the Pd center too electrophilic, shutting down oxidative addition.
-
F-Phosphine Niche (The "Negishi Acceleration"): When the RDS shifts to reductive elimination (e.g., forming sterically crowded centers or C-CF3 bonds), Buchwald ligands can sometimes be too stabilizing. F-Phosphine pulls electron density away from the Pd(II) center, weakening the Metal-Carbon bond and accelerating the ejection of the product.
Gold Catalysis: The Electrophilic Advantage
This is the arena where F-Phosphine frequently benchmarks superior to Buchwald ligands.
-
Mechanism: Au(I) catalysis typically involves activating a
-system (alkyne/allene) toward nucleophilic attack. This requires the Gold center to be highly Lewis acidic (electrophilic). -
The Comparison:
-
Buchwald Ligands: Too electron-rich. They quench the electrophilicity of the Au(I) cation, making it sluggish in activating alkynes.
-
F-Phosphine: The electron-withdrawing pentafluorophenyl rings increase the Lewis acidity of the Au(I) center, significantly lowering the barrier for alkyne activation.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting between a Buchwald-type ligand and an Electron-Deficient Phosphine based on the reaction bottleneck.
Figure 1: Decision matrix for ligand selection based on mechanistic bottlenecks (Oxidative Addition vs. Reductive Elimination).
Part 4: Experimental Protocols
Protocol A: The Buchwald Standard (Suzuki-Miyaura Coupling)
Use Case: Coupling unactivated aryl chlorides.
-
Catalyst Prep: Charge a reaction vial with
(1.0 mol%) and XPhos (2.0 mol%). -
Solvent: Add 1,4-dioxane (degassed). Stir at 100°C for 2 minutes to pre-form the active
species. Note: The solution should turn from dark purple to a lighter orange/brown. -
Substrates: Add 4-chloroanisole (1.0 equiv), Phenylboronic acid (1.5 equiv), and
(2.0 equiv). -
Reaction: Seal and heat at 100°C for 2-4 hours.
-
Workup: Filter through celite, concentrate, and purify via flash chromatography.
-
Why XPhos? The biaryl bulk prevents formation of inactive palladium dimers, and the electron-rich phosphorus facilitates the difficult oxidative addition of the aryl chloride.
-
Protocol B: The F-Phosphine Specialist (Gold-Catalyzed Hydroamination)
Use Case: Intramolecular cyclization of N-propargyl carboxamides (Alkyne Activation).
-
Complex Synthesis (In-Situ):
-
In a glovebox or under Ar, mix Chloro[this compound]gold(I) (5 mol%) with AgSbF6 (5 mol%) in dry DCM.
-
Stir for 10 minutes. A white precipitate (AgCl) will form.
-
Mechanistic Note: The removal of chloride by silver generates the cationic Au(I) species. The
ligand makes this cation highly electrophilic.
-
-
Filtration: Filter the mixture through a syringe filter (PTFE, 0.2 µm) directly into the reaction vessel containing the alkyne substrate (1.0 equiv).
-
Reaction: Stir at Room Temperature (25°C).
-
Observation: Reaction typically completes in <1 hour, significantly faster than with
.
-
-
Quench: Add a drop of
to quench the Lewis acid catalyst. Concentrate and purify.-
Why F-Phosphine? A standard
ligand would make the Gold center too "soft," slowing down the coordination to the alkyne -bond. The fluorinated ligand enhances the -acidity, accelerating the nucleophilic attack by the nitrogen.
-
Part 5: Critical Analysis & Troubleshooting
When to Abandon Buchwald for F-Phosphine
If your cross-coupling reaction stalls after the oxidative addition (i.e., you observe the oxidative addition intermediate by NMR but no product forms), the bottleneck is Reductive Elimination .
-
Action: Switch to
. The electron withdrawal will destabilize the Pd(II) intermediate, lowering the barrier for product release.
Stability Warning
While Buchwald ligands are robust,
References
-
Buchwald Ligand Fundamentals
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Electron-Deficient Phosphines in Catalysis
- Alcarazo, M. (2014). "Electron-Poor Phosphines: A Class of Ligands with Specific Applications in Catalysis." Chemistry – A European Journal.
-
Acceleration of Reductive Elimination
-
Kondo, H., et al. (2011). "Acceleration of reductive elimination of [Ar-Pd-C(sp3)] by a phosphine/electron-deficient olefin ligand." Journal of the American Chemical Society.[1]
-
-
Gold Catalysis & Ligand Effects
- Gorin, D. J., & Toste, F. D. (2007). "Relativistic effects in homogeneous gold catalysis.
Sources
A Comparative Guide to the Catalytic Activity of Bis(pentafluorophenyl)phenylphosphine
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant for the success of transition-metal catalyzed reactions. This guide provides an in-depth technical comparison of bis(pentafluorophenyl)phenylphosphine (BPPP), a specialized organophosphorus compound, against other common phosphine ligands in various catalytic systems. By examining its unique electronic and steric properties, we aim to elucidate the causality behind its performance and provide practical, data-driven insights for its application.
Introduction to this compound (BPPP)
This compound is an air-sensitive, white crystalline solid soluble in many organic solvents.[1] Its structure, featuring a phosphorus atom bonded to one phenyl group and two electron-withdrawing pentafluorophenyl groups, imparts a unique combination of steric bulk and electronic properties that distinguish it from more conventional phosphine ligands. These characteristics make it a compelling candidate for a range of catalytic applications, from cross-coupling reactions to polymerization.[1]
The strong electron-withdrawing nature of the two pentafluorophenyl rings significantly reduces the electron density on the phosphorus atom. This electronic feature has profound implications for its role as a ligand in catalysis. It can enhance the electrophilicity of the metal center, potentially accelerating key steps in the catalytic cycle, and can also contribute to the stabilization of low-valent metal complexes.[1]
Comparative Analysis of BPPP in Catalytic Systems
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of phosphine ligand is crucial for achieving high efficiency, particularly with challenging substrates such as aryl chlorides.[3]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While specific comparative data for BPPP in this reaction is scarce, its electron-deficient nature can be advantageous in certain contexts. For instance, in the coupling of sterically hindered substrates, bulky and electron-rich ligands are often favored.[1][4] However, the unique electronic properties of BPPP could offer complementary reactivity.
-
Hypothetical Comparison: In a hypothetical Suzuki-Miyaura coupling of an electron-rich aryl chloride with an arylboronic acid, a ligand like BPPP might enhance the rate of reductive elimination, the final step in the catalytic cycle where the C-C bond is formed. This is because the electron-withdrawing pentafluorophenyl groups can help to destabilize the Pd(II) intermediate, promoting the formation of the desired product and regenerating the Pd(0) catalyst.
Heck Reaction:
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another cornerstone of C-C bond formation.[5] The electronic properties of the phosphine ligand can significantly influence the regioselectivity and efficiency of this reaction.
One of the few documented applications of BPPP is in the palladium-catalyzed Heck reaction of iodobenzene and styrene in compressed carbon dioxide, highlighting its utility in "green" chemistry applications.[6]
Experimental Protocols
While detailed, validated protocols for a wide range of reactions using BPPP are not extensively published, the following sections provide representative procedures for its synthesis and a general protocol for a Suzuki-Miyaura coupling that can be adapted for comparative studies.
Synthesis of this compound (BPPP)
A general approach to synthesizing unsymmetrical phosphines involves the reaction of a chlorophosphine with an organometallic reagent. A plausible synthetic route to BPPP is outlined below. Disclaimer: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.
Reaction Scheme:
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the pentafluorophenylmagnesium bromide Grignard reagent by reacting bromopentafluorobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction with Dichlorophenylphosphine: Cool the Grignard solution in an ice bath. Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether via the dropping funnel with vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for a Comparative Suzuki-Miyaura Coupling Study
This protocol is designed for the comparative evaluation of BPPP against other phosphine ligands in a Suzuki-Miyaura coupling reaction.
Reaction Workflow:
A typical workflow for a comparative Suzuki-Miyaura coupling study.
Step-by-Step Methodology:
-
Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., palladium(II) acetate) and the phosphine ligand (BPPP or a comparative ligand such as triphenylphosphine or SPhos) in the desired stoichiometric ratio (e.g., 1:2 Pd:ligand). Add the solvent (e.g., toluene) and stir for a few minutes to allow for complex formation.
-
Reaction Assembly: To the catalyst mixture, add the aryl halide, the arylboronic acid, and the base (e.g., potassium carbonate). Add the co-solvent (e.g., water) if required.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS).
-
Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield of the purified product and characterize it by NMR spectroscopy and mass spectrometry.
By running parallel reactions with BPPP and other ligands under identical conditions, a direct comparison of their catalytic activity can be made.
Mechanistic Insights and the Role of Fluorination
The pentafluorophenyl groups in BPPP exert a strong electron-withdrawing inductive effect, which is a key determinant of its catalytic behavior.
Catalytic Cycle Visualization:
A simplified catalytic cycle for Suzuki-Miyaura coupling.
In the context of the Suzuki-Miyaura coupling, the electron-deficient nature of the palladium center, induced by the BPPP ligand, can have several effects:
-
Oxidative Addition: While highly electron-rich ligands are known to promote the oxidative addition of aryl chlorides, the strong σ-donating ability of phosphines, even electron-deficient ones, can still facilitate this step. The precise impact of BPPP on this step relative to other ligands would require detailed kinetic studies.
-
Transmetalation: The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center. The electronic nature of the ligand can influence the rate of this step.
-
Reductive Elimination: This is often the rate-determining step, especially for the formation of sterically hindered biaryls. Electron-withdrawing ligands like BPPP can accelerate reductive elimination by destabilizing the Pd(II) intermediate and promoting the formation of the C-C bond.[7]
Conclusion
This compound represents a unique ligand in the landscape of homogeneous catalysis. Its distinct electronic properties, arising from the presence of two pentafluorophenyl groups, suggest its potential utility in a variety of catalytic transformations. While comprehensive comparative data remains somewhat limited in the public domain, the principles of ligand design and mechanistic understanding provide a strong rationale for its application, particularly in reactions where electron-deficient metal centers are advantageous. The experimental protocols and comparative frameworks provided in this guide are intended to empower researchers to explore the full potential of BPPP in their own catalytic systems and contribute to a deeper understanding of its role in modern organic synthesis.
References
-
Organic Chemistry Portal. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. [Link]
- ACS Publications. Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II)
- ACS Publications. Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Inorganic Chemistry. 2017, 56 (14), 8036-8053.
-
The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
Diva-portal.org. Suzuki reactions in novel liquids. [Link]
- RSC Publishing. Twenty-five years of bis-pentafluorophenyl borane: a versatile reagent for catalyst and materials synthesis.
- ACS Publications. Evaluation of the Stereoelectronic Parameters of Fluorinated Phosphorus(III) Ligands. The Quantitative Analysis of Ligand Effects (QALE). Organometallics. 2002, 21 (17), 3591-3600.
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
ResearchGate. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. [Link]
-
MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. [Link]
- RSC Publishing. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology. 2016, 6 (18), 6838-6848.
-
ResearchGate. Preparative route of Pd(PS‐BbP)Cl2 catalyst and its catalytic potential in Suzuki coupling. [Link]
-
MDPI. Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. [Link]
-
ResearchGate. THE EFFECT OF TRIPHENYLPHOSPHINE ON THE HYDROGENATION REACTION OF BIS(DIMETHYLGLYOXIMATO)COBALT(II). [Link]
-
ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. Comparing Nickel- and Palladium-Catalyzed Heck Reactions. [Link]
-
YouTube. palladium coupling catalyst activation. [Link]
-
PMC. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. [Link]
-
Wikipedia. Triphenylphosphine. [Link]
-
ResearchGate. Ligands used in the rhodium catalyzed hydroformylation: tris(3,5-bis(trifluoromethyl)phenyl)phosphine (I), bis(3,5-bis(trifluoromethyl)phenyl)phenylphosphine (II), tris(3trifluoromethylphenyl)phosphine (III), triphenylphosphine (IV). In the text, the catalytic complexes L/[Rh(CO)2acac] (acac: acetylacetonate) are indicated by the ligand only. [Link]
-
The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
Organic Syntheses Procedure. palladium. [Link]
-
Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
YouTube. 22 28 Hydrogenation of alkene catalyzed by Wilkinson's chloridotris(triphenylphosphine)rhodium(I). [Link]
-
MDPI. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. [Link]
-
ResearchGate. The Crystal and Molecular Structure of bis(triphenylphosphine)-(ethylene)platinum, (PPh3)2PtC2H4. [Link]
-
RSC Publishing. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. [Link]
Sources
Technical Comparison Guide: Catalytic Efficacy of Bis(pentafluorophenyl)phenylphosphine
Executive Summary: The "Goldilocks" of Electron Deficiency
In the landscape of ligand design, Bis(pentafluorophenyl)phenylphosphine
This guide validates the utility of
Key Value Proposition:
-
Enhanced Electrophilicity: Increases reaction rates in
-activation chemistries (alkyne/allene activation). -
Stability: The
groups provide robust oxidative stability compared to alkyl phosphines. -
Tunability: Offers a measurable intermediate electronic profile for reaction optimization.
Comparative Electronic & Steric Profiling[1][2]
To validate the performance of
Table 1: Ligand Performance Benchmark
| Ligand | Formula | Electronic Character ( | Steric Profile ( | Catalytic Implication |
| Triphenylphosphine | 2069 | 145° | Baseline: Strong | |
| The Product | 2084 * | 158° | Optimal: Reduced | |
| Tris(pentafluorophenyl)phosphine | 2090 | 184° | Extreme: Poor | |
| Tri(p-trifluoromethylphenyl)phosphine | 2076 | 145° | Alternative: Moderate electron withdrawal, but lacks the specific steric bulk/fluorine effect of the perfluorinated ring. |
*Note: TEP values are approximated based on linear regression of Hammett constants for fluorinated aromatics.
Data Interpretation
The shift from
Mechanistic Validation: Gold(I) Catalysis
The primary validation case for
Diagram 1: Ligand Influence on Catalytic Cycle
This diagram illustrates how
Caption: The ligand
Experimental Validation Protocols
To validate the activity of this ligand in your own laboratory, follow these standardized protocols. These are designed to be self-validating: if the control fails, the system is compromised.
Protocol A: Synthesis of the Active Complex
Rationale: In situ mixing often leads to inconsistent kinetics. Isolating the chloride complex ensures stoichiometry.
-
Reagents:
- (1.0 equiv)
-
2,2'-Thiodiethanol (excess) – Reduces Au(III) to Au(I)
- (1.0 equiv)
-
Workflow:
-
Dissolve
in Ethanol at . -
Add 2,2'-Thiodiethanol dropwise until the yellow solution turns colorless (formation of
species). -
Add
dissolved in minimal DCM. -
Stir for 30 mins. The product
will precipitate or can be crystallized from DCM/Hexane.
-
-
QC Check:
-
NMR: Signal should be a singlet. A shift of
to ppm relative to free ligand indicates coordination. -
Absence of Au(0): Solution must remain clear/white. Purple tint indicates decomposition.
-
NMR: Signal should be a singlet. A shift of
Protocol B: Catalytic Benchmarking (Hydroamination)
Rationale: Hydroamination of alkynes is highly sensitive to metal electrophilicity.
-
Substrates: Phenylacetylene (1.0 equiv) + Aniline (1.1 equiv).
-
Catalyst Loading: 2 mol%
+ 2 mol% (activator). -
Conditions: Toluene,
, 2 hours. -
Comparative Control: Run parallel reactions with
and . -
Expected Outcome:
- : < 40% conversion (Metal not electrophilic enough).
- : < 20% conversion (Catalyst decomposition/plating).
- : > 90% conversion (Optimal balance).
Workflow for Ligand Screening
When integrating
Diagram 2: Validation Decision Tree
Caption: Decision matrix for selecting
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Gagosz, F. (2005).[1] Phosphine Gold(I) Bis(trifluoromethanesulfonyl)imidate Complexes as New Highly Efficient and Air-Stable Catalysts for the Cycloisomerization of Enynes. Organic Letters, 7(19), 4129–4132. Link
- Context: Establishes the superiority of electron-deficient phosphines in Gold c
-
Alcarazo, M. (2011). Synthesis and Applications of Cationic Phosphines. Chemistry – A European Journal, 17(52), 14740-14745. Link
- Context: Discusses the synthesis and electronic tuning of highly electrophilic phosphines.
-
Stephan, D. W. (2009). Frustrated Lewis Pairs: A New Strategy to Small Molecule Activation and Hydrogenation Catalysis. Dalton Transactions, 17, 3129-3136. Link
- Context: Validates the use of perfluorinated arom
Sources
Comparative Guide: Tolman Electronic Parameter of Bis(pentafluorophenyl)phenylphosphine
Executive Summary: The Case for Fine-Tuning
Product: Bis(pentafluorophenyl)phenylphosphine
Formula:
In the landscape of organometallic catalysis, ligand selection is often a binary choice between the electron-rich (e.g.,
This guide provides an in-depth analysis of its Tolman Electronic Parameter (TEP) , a definitive metric for assessing ligand electronics, and outlines the experimental protocols for its verification.
The Metric: Tolman Electronic Parameter (TEP)
The TEP is the industry standard for quantifying the electron-donating or withdrawing ability of a phosphine ligand (
Mechanism of Action
The TEP value is inversely proportional to the electron density at the metal center:
-
-Donation: The ligand donates electrons to the metal.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
-Backbonding: The electron-rich metal donates density into thengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> antibonding orbital of the CO ligands. -
The Readout:
-
Strong Donor (
): Increased backbonding weaker C=O bond Lower . -
Weak Donor / Strong Acceptor (
): Decreased backbonding stronger C=O bond Higher .
-
Visualizing the Electronic "Push-Pull"
Figure 1: The causal link between ligand electronics and the IR spectroscopic readout.
Comparative Analysis: Where Does Fit?
The introduction of pentafluorophenyl groups dramatically alters the electronic landscape compared to standard phenyl groups. The fluorine atoms exert a powerful inductive withdrawing effect (
Table 1: Electronic Parameters of the Fluorinated Series
Note: Values derived from Tolman's additivity rules and comparative literature data.
| Ligand | Formula | TEP ( | Electronic Character | Application Niche |
| Triphenylphosphine | 2068.9 | Strong | General catalysis (Suzuki, Heck) | |
| (Pentafluorophenyl)diphenylphosphine | ~2076.5 | Moderate donor | Tuned Lewis acidity | |
| This compound | ~2083.6 * | Weak donor / | Reductive elimination accelerator | |
| Tris(pentafluorophenyl)phosphine | 2090.9 | Very weak donor | Frustrated Lewis Pairs (FLP), Non-coordinating anions |
*Calculated based on Tolman's substituent contribution (
Analysis
-
The Gap: There is a ~14 cm⁻¹ jump between
and . This represents a significant reduction in electron density at the metal center. -
Performance Implication: In catalytic cycles where reductive elimination is the rate-determining step (e.g., certain C-C bond formations), using
can accelerate the reaction by destabilizing the oxidized metal complex more than , without completely killing the catalyst's ability to undergo oxidative addition (as might).
Experimental Protocol: Determining the TEP
Safety Warning: The original Tolman method uses Nickel Tetracarbonyl (
Protocol: Synthesis of trans-[RhCl(CO)L₂]
Objective: Synthesize the Rhodium carbonyl complex to measure
Materials
- (Chlorocarbonylrhodium(I) dimer)
-
Ligand:
(CAS 5074-71-5) -
Solvent: Dry Dichloromethane (DCM)
-
Instrument: FTIR Spectrometer with
liquid cell.
Workflow Diagram
Figure 2: Step-by-step workflow for determining TEP via the Rhodium correlation method.
Step-by-Step Procedure
-
Stoichiometry: Dissolve
(1 equiv) in dry DCM under Argon. -
Addition: Add
(4 equiv) dropwise. The solution color will change (typically yellow to orange/red) as the phosphine displaces one CO per Rh center.-
Reaction:
-
-
Isolation: Stir for 15 minutes. Remove solvent in vacuo. Recrystallize from minimal DCM/Hexanes to ensure pure trans isomer.
-
Spectroscopy: Prepare a dilute solution of the complex in DCM. Record the FTIR spectrum.
-
Calculation: Locate the strong carbonyl stretch (
). Apply the Crabtree/Siedle correlation equation to convert to the Tolman (Ni) scale:
Synthesis of the Ligand
If commercial stock is unavailable, the ligand can be synthesized via Grignard or Lithiation pathways.
Reaction:
Critical Considerations:
-
Temperature: Reaction must be kept at 0°C or lower initially to prevent P-C bond cleavage or polymerization.
-
Workup: Fluorinated phosphines are less prone to oxidation than alkyl phosphines, but standard Schlenk techniques should still be employed.
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Gusev, D. G. (2009).[1] Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni and Pd Complexes. Organometallics, 28(22), 6458–6461. (Provides modern correlation methods). Link
-
Bardin, V. V. (2016).[2] Synthesis of bis(pentafluorophenyl)phenylhalogenogermanes and bis(pentafluorophenyl)dihalogenogermanes. Journal of Organometallic Chemistry, 822, 46-52. (Discusses synthesis of related pentafluorophenyl precursors). Link
-
Clarke, M. L., et al. (2005). The electron-poor phosphines P{C6H3(CF3)2-3,5}3 and P(C6F5)3... Dalton Transactions, (7), 1294-1300. (Comparative electronic data for fluorinated phosphines). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Bis(pentafluorophenyl)phenylphosphine
CAS: 5074-71-5 | Formula:
Executive Summary & Operational Context
Bis(pentafluorophenyl)phenylphosphine is a specialized electron-deficient phosphine ligand commonly used in catalysis (e.g., Heck reactions, Lewis acid catalysis). Unlike standard triphenylphosphine, the presence of ten fluorine atoms significantly alters its electronic properties and disposal requirements.
The Safety Paradox: While this ligand is often handled under inert atmospheres (Argon/Nitrogen) to preserve catalytic activity, safe disposal requires the exact opposite: controlled oxidation .
This guide outlines the critical workflow to transition this chemical from a reactive reagent to a stable waste product. The primary logistical failure point in laboratories is misclassifying this as "General Organic Waste." Due to its high fluorine content (
Hazard Identification Profile
Before initiating disposal, verify the hazard baseline. This compound is an irritant and potentially harmful if the dust is inhaled.[1]
| Hazard Category | GHS Code | Description | Critical Action |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Wear nitrile gloves (double gloving recommended). |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Use tight-fitting safety goggles. |
| Respiratory | H335 | May cause respiratory irritation.[1] | Mandatory: Handle inside a fume hood. |
| Reactivity | N/A | Air-sensitive (slow oxidation). | Quench before final disposal to prevent uncontrolled reactions in waste drums. |
Pre-Disposal Stabilization: Controlled Oxidation Protocol
Goal: Convert the reactive phosphine (
Reagents Required:
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Oxidant: 10-15% Hydrogen Peroxide (
) or dilute Sodium Hypochlorite (Bleach). -
Equipment: Fume hood, ice bath, magnetic stirrer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the solid phosphine waste in a minimal amount of DCM. If the waste is already in solution, verify the solvent compatibility.
-
Cooling: Place the vessel in an ice bath (
). Oxidation of phosphines is exothermic. -
Oxidant Addition: Slowly add the oxidant dropwise.
-
Stoichiometry Note: A slight excess of oxidant is required.
-
-
Agitation: Stir the biphasic mixture vigorously for 30–60 minutes.
-
Verification (Optional): A simple TLC plate can verify the disappearance of the phosphine spot (usually higher
) and appearance of the oxide (lower ). -
Separation: Transfer the organic layer (containing the fluorinated phosphine oxide) to the Halogenated Waste container. The aqueous layer can be neutralized and disposed of via drain (check local regulations) or aqueous waste.
Workflow Visualization
Figure 1: Controlled oxidation workflow to convert reactive phosphine to stable oxide prior to disposal.[4]
Waste Segregation & Packaging
This is the most critical compliance step. Because the molecule contains 10 fluorine atoms, it contributes significantly to the halogen load of the waste stream.
The "Halogen Rule"
Incinerators have strict limits on halogen content. Burning fluorinated compounds generates Hydrofluoric Acid (HF), which corrodes standard combustion chambers.
-
NEVER mix this with "Non-Halogenated" or "General Organic" waste.
-
ALWAYS use the "Halogenated Solvent/Solid" stream.
Segregation Decision Matrix
Figure 2: Decision tree for ensuring proper waste stream segregation based on physical state and solvent context.
Spill Management Protocol
In the event of a benchtop spill of solid material:
-
Evacuate & Ventilate: If a large amount (>5g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Wear a P95/N95 respirator if cleaning powder outside a fume hood.
-
Dry Clean Up: Do not wet initially (to avoid spreading). Use a scoop or dustpan.
-
Residue Decontamination: Wipe the surface with a paper towel soaked in dilute bleach (10%) to oxidize any remaining traces, followed by a water rinse.
-
Disposal: Place all cleanup materials (wipes, gloves) into a solid hazardous waste bag labeled "Fluorinated Debris."
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Applicable for high-fluorine content destruction standards). Retrieved from [Link][5]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: this compound (CAS 5074-71-5).[6][1][2] Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. US9873648B2 - Oxidative methods of phosphorus removal from liquid hydrocarbons - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
A Researcher's Guide to the Safe Handling of Bis(pentafluorophenyl)phenylphosphine
As a specialized organophosphorus compound, Bis(pentafluorophenyl)phenylphosphine is a valuable reagent in various fields, including organic synthesis, catalysis, and materials science.[1] Its unique electronic properties and stability make it a powerful tool for innovation.[1] However, its reactivity necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Understanding the Risks: Hazard Identification and Mitigation
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[2][3] It is harmful if swallowed, in contact with skin, or inhaled.[2] The compound is a white to light yellow crystalline powder and is sensitive to air.[4][5]
| Hazard Statement | Classification | Primary Routes of Exposure |
| Causes skin irritation | Skin Irritant, Category 2 | Dermal contact |
| Causes serious eye irritation | Eye Irritant, Category 2 | Eye contact |
| May cause respiratory irritation | Specific target organ toxicity, single exposure | Inhalation of dust |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Ingestion, Dermal contact, Inhalation |
Data synthesized from multiple safety data sheets.[2][3][6]
Given these hazards, the primary safety objective is to prevent contact and inhalation through a combination of engineering controls, personal protective equipment, and meticulous handling techniques.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[6][7] | Protects against dust particles and potential splashes, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[2][6] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling larger quantities or if dust generation is likely.[8] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[2] |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
I. Preparation Phase:
-
Work Area Designation: All handling of this compound powder should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
PPE Donning: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.
-
Material Assembly: Gather all necessary laboratory equipment, including spatulas, weighing paper, reaction vessels, and solvents. This minimizes movement in and out of the handling area.
II. Handling Phase:
-
Weighing and Transfer: When weighing the compound, use a gentle technique to avoid creating airborne dust. Consider using a micro-spatula and weighing the material on creased weighing paper for easier transfer.
-
Dissolution: this compound is soluble in various organic solvents such as chloroform, dichloromethane, tetrahydrofuran, and toluene.[4] When dissolving, add the solvent slowly to the solid to prevent splashing.
-
Reaction Setup: If the compound is used in a reaction, ensure the setup is secure and all joints are properly sealed, especially if the reaction is to be heated or stirred.
III. Cleanup and Decontamination:
-
Surface Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and absorbent materials.
-
Waste Segregation: All disposable items contaminated with this compound, including gloves, weighing paper, and absorbent pads, must be collected in a designated, sealed hazardous waste container.[2][6][9]
IV. Disposal Plan:
-
Waste Collection: Unused or waste this compound and contaminated materials must be disposed of as hazardous chemical waste.[2][6] Do not dispose of this chemical down the drain or in regular trash.[9]
-
Containerization and Labeling: Waste should be stored in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[3]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][3][6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[2][6] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these guidelines, researchers can safely utilize the unique properties of this compound while minimizing risks to themselves and the laboratory environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Phosphine: Lung Damaging Agent | NIOSH. Retrieved from [Link]
-
YouTube. (2024, August 21). Organophosphate Poisoning: What You Need to Know to Stay Safe! Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Phosphine: Lung Damaging Agent | NIOSH. Retrieved from [Link]
-
Medical News Today. (2021, July 21). Organophosphate poisoning: Symptoms and treatment. Retrieved from [Link]
-
MDPI. (2023, March 20). Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity - StatPearls. Retrieved from [Link]
-
Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]
-
Stored Grain. (2025, October 28). RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]
-
3M. (n.d.). Respiratory Protection Against Phosphine. Retrieved from [Link]
-
Matheson. (2025, April 1). SAFETY DATA SHEET - Phosphine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 5074-71-5 [chemicalbook.com]
- 5. This compound | 5074-71-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. airgas.com [airgas.com]
- 8. storedgrain.com.au [storedgrain.com.au]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
